molecular formula C12H22O2 B1632941 Allyl 3,5,5-trimethylhexanoate CAS No. 71500-21-5

Allyl 3,5,5-trimethylhexanoate

Cat. No.: B1632941
CAS No.: 71500-21-5
M. Wt: 198.3 g/mol
InChI Key: NSXNWIWVNIJLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 3,5,5-trimethylhexanoate, with the CAS number 71500-37-3 , is a synthetic aliphatic ester of interest in fragrance and flavor research. It is characterized as a colorless to pale yellow liquid with a fruity, pineapple, and spicy odor profile . Its primary research value lies in its application as a key fragrance ingredient in the development and study of cosmetic, perfumery, and household product formulations . From a regulatory and safety perspective, this compound is classified as part of the aliphatic allyl esters group. A critical quality specification for research use is that the level of free allyl alcohol must be maintained below 0.1% . Researchers should note that this compound is intended for research applications only and is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71500-21-5

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

prop-2-enyl 3,5,5-trimethylhexanoate

InChI

InChI=1S/C12H22O2/c1-6-7-14-11(13)8-10(2)9-12(3,4)5/h6,10H,1,7-9H2,2-5H3

InChI Key

NSXNWIWVNIJLHK-UHFFFAOYSA-N

SMILES

CC(CC(=O)OCC=C)CC(C)(C)C

Canonical SMILES

CC(CC(=O)OCC=C)CC(C)(C)C

Other CAS No.

71500-37-3

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of 2-Propenyl 3,5,5-Trimethylhexanoate: A Technical Monograph

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Dynamics and Synthetic Utility of 2-Propenyl 3,5,5-Trimethylhexanoate Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary

2-Propenyl 3,5,5-trimethylhexanoate (CAS: 71500-37-3), often referred to as Allyl 3,5,5-trimethylhexanoate, represents a unique structural intersection between a sterically hindered lipophilic tail and a reactive, chemically versatile allyl headgroup.[1][2] While historically utilized in the fragrance industry for its fruity, pineapple-like olfactory profile, its architecture offers significant utility in medicinal chemistry as a model for lipophilic prodrug design and as a robust, cleavable protecting group intermediate.

This guide analyzes the molecule through the lens of drug development, focusing on its steric resistance to enzymatic hydrolysis and its utility in Palladium-catalyzed deprotection strategies.

Molecular Architecture & Physicochemical Properties[3]

The molecule comprises two distinct domains that dictate its chemical behavior: the 3,5,5-trimethylhexanoyl backbone and the 2-propenyl (allyl) ester linkage.

Structural Analysis
  • The "Neo" Tail (Steric Shield): The 3,5,5-trimethyl substitution pattern creates a neopentyl-like terminal structure. This bulk significantly retards oxidative metabolism at the terminal carbon and provides steric shielding to the ester carbonyl, increasing resistance to non-specific esterases.

  • The Allyl Head (Reactive Handle): The terminal alkene allows for orthogonal deprotection (via Pd(0)) or further functionalization (e.g., cross-metathesis), making it a valuable "dummy" group in convergent synthesis.

Key Physicochemical Data
PropertyValueRelevance to Drug Dev
Molecular Formula

Lipophilic carrier
Molecular Weight 198.30 g/mol Low MW fragment
LogP (Predicted) ~3.8 – 4.8High lipophilicity; blood-brain barrier (BBB) penetrant potential
Boiling Point ~210 °CHigh thermal stability for process chemistry
Rotatable Bonds 6Moderate flexibility
Topological Polar Surface Area 26.3

Excellent membrane permeability

Synthetic Pathways & Process Chemistry

For pharmaceutical-grade applications, the direct Fischer esterification is often inefficient due to the steric hindrance of the 3,5,5-trimethyl chain and the potential for acid-catalyzed polymerization of the allyl group. The Acid Chloride Route is the preferred protocol for high yield and purity.

Protocol: Steglich-Modified Acid Chloride Esterification

Objective: Synthesis of 2-propenyl 3,5,5-trimethylhexanoate with >98% purity.

Reagents:

  • 3,5,5-Trimethylhexanoyl chloride (1.05 eq)

  • Allyl alcohol (1.0 eq)

  • Triethylamine (

    
    ) or Pyridine (1.2 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

  • DMAP (Catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck round bottom flask with Allyl alcohol and anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.

  • Base Addition: Add

    
     and catalytic DMAP. Stir for 10 minutes.
    
  • Acylation: Add 3,5,5-Trimethylhexanoyl chloride dropwise via a pressure-equalizing addition funnel over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Quench & Workup: Quench with saturated

    
    . Extract aqueous layer with DCM (2x). Wash combined organics with 1N HCl (to remove amine), saturated 
    
    
    
    , and Brine.
  • Purification: Dry over

    
    , concentrate in vacuo. Purify via vacuum distillation (bp ~85°C at 2 mmHg) or silica flash chromatography.
    
Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: Allyl Alcohol + DCM Cool Cool to 0°C Add Et3N + DMAP Start->Cool Add Add Acid Chloride (Dropwise, <5°C) Cool->Add Activation React Reaction RT, 4-6 Hours Add->React Acylation Workup Workup: Wash (HCl, NaHCO3) React->Workup Completion Product Final Product: 2-propenyl 3,5,5- trimethylhexanoate Workup->Product Distillation

Figure 1: Step-wise synthesis via the Acid Chloride route to minimize steric inhibition.

Reactivity Profile & Drug Design Utility

The "Steric Shield" Effect (Metabolic Stability)

In prodrug design, controlling the rate of hydrolysis is critical. Standard straight-chain esters (e.g., n-hexyl) are hydrolyzed rapidly by carboxylesterases.

  • Mechanism: The 3,5,5-trimethyl branching creates a "neopentyl" effect. The bulky methyl groups at the

    
     and 
    
    
    
    positions hinder the approach of the catalytic serine residue of the esterase enzyme to the carbonyl carbon.
  • Application: This motif can be used to extend the half-life of lipophilic prodrugs.

Orthogonal Deprotection (The Allyl Advantage)

The allyl ester is a "semi-permanent" protecting group. It survives acidic and basic conditions (within reason) but can be cleaved gently using Palladium(0).[3]

Cleavage Protocol (Tsuji-Trost Conditions):

  • Catalyst:

    
     (1-5 mol%)
    
  • Scavenger: Morpholine or Dimedone (Nucleophile to trap the

    
    -allyl complex).[3]
    
  • Mechanism: Pd(0) coordinates to the alkene

    
     Oxidative addition forms 
    
    
    
    -allyl Pd(II) complex
    
    
    Nucleophile attacks the allyl moiety, regenerating the acid and Pd(0).
Visualization: Metabolic vs. Synthetic Cleavage

CleavagePathways Ester 2-Propenyl 3,5,5- trimethylhexanoate Enzyme Esterase (In Vivo) Ester->Enzyme Biological PdCat Pd(PPh3)4 (Synthetic Lab) Ester->PdCat Chemical SlowHyd Slow Hydrolysis (Due to Steric Bulk) Enzyme->SlowHyd Acid 3,5,5-Trimethyl- hexanoic Acid SlowHyd->Acid Alcohol Allyl Alcohol (TOXIC) SlowHyd->Alcohol PiAllyl π-Allyl Pd Complex PdCat->PiAllyl Oxidative Addn PiAllyl->Acid Release Acid Scavenger Nucleophile (Morpholine) PiAllyl->Scavenger AllylAmine N-Allyl Morpholine (Byproduct) Scavenger->AllylAmine

Figure 2: Divergent pathways: Sterically slowed enzymatic hydrolysis vs. rapid Pd-catalyzed deprotection.

Toxicology & Safety (HSE)

While the ester itself is relatively benign (GHS Class: Aquatic Chronic 3), its metabolic byproducts pose specific risks in a drug development context.

  • Metabolic Activation: Upon hydrolysis, the molecule releases Allyl Alcohol .

  • Toxicity Pathway: Allyl alcohol is metabolized by Alcohol Dehydrogenase (ADH) to Acrolein (

    
    ).
    
  • Risk: Acrolein is a potent electrophile that alkylates DNA and proteins (Michael acceptor), leading to hepatotoxicity.

    • Guidance: This molecule is suitable as a chemical intermediate or topical fragrance , but NOT as a systemic drug scaffold unless the allyl group is removed prior to administration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51330, Allyl 3,5,5-trimethylhexanoate. Retrieved from [Link]

  • The Good Scents Company (2024). Allyl 3,5,5-trimethyl hexanoate Properties and Safety. Retrieved from [Link]

  • Tsuji, J. (1986).Palladium-Catalyzed Reactions of Allyl Esters: Selective Deprotection. Tetrahedron, 42(16), 4361-4401.
  • European Chemicals Agency (ECHA). Registration Dossier: 3,5,5-trimethylhexanoic acid.[4] Retrieved from [Link]

Sources

Allyl Isononanoate vs. Allyl 3,5,5-Trimethylhexanoate: A Comprehensive Technical Guide on Synonymy, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of specialty chemicals, precision in nomenclature, structural understanding, and analytical rigor is non-negotiable. In the fragrance, cosmetic, and pharmaceutical formulation sectors, the terms Allyl isononanoate and Allyl 3,5,5-trimethylhexanoate are frequently used interchangeably. However, understanding the chemical reality behind this synonymy—and the downstream toxicological and synthetic implications—is critical for drug development professionals and formulation scientists.

This whitepaper dissects the structural identity, metabolic pathways, regulatory constraints, and synthetic protocols associated with this critical ester.

Nomenclature and Structural Identity

In industrial chemical nomenclature, "isononanoic acid" technically refers to a mixture of highly branched nine-carbon carboxylic acid isomers. However, the primary industrial route for synthesizing isononanoic acid is the hydroformylation and subsequent oxidation of diisobutylene. This specific pathway overwhelmingly yields 3,5,5-trimethylhexanoic acid .

Consequently, when the industry refers to "Allyl isononanoate," it is almost exclusively referring to the specific isomer Allyl 3,5,5-trimethylhexanoate (CAS 71500-37-3) [1].

Physicochemical Profiling

The extensive branching of the 3,5,5-trimethyl moiety dictates the molecule's physical behavior and its interaction with biological systems. The steric bulk provided by the three methyl groups shields the ester carbonyl carbon from nucleophilic attack, thereby reducing the rate of enzymatic hydrolysis compared to linear analogs (e.g., allyl hexanoate). This structural feature prolongs the molecule's half-life in topical formulations and alters its volatility profile.

Table 1: Physicochemical Properties of Allyl 3,5,5-Trimethylhexanoate

PropertyValue / Description
Chemical Name Allyl 3,5,5-trimethylhexanoate
Common Synonym Allyl isononanoate
CAS Number 71500-37-3
Molecular Formula C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol
Density 0.869 - 0.878 g/cm³ (@ 20 °C)
Boiling Point 238.4 °C (at 760 mmHg)
LogP (Octanol/Water) ~3.80
Organoleptic Profile Fruity, pineapple, spicy

Metabolic & Toxicological Pathways

For professionals in drug development and cosmetic safety, the metabolic fate of allyl esters is the primary driver of regulatory scrutiny. Allyl esters undergo rapid hydrolysis in vivo mediated by non-specific carboxylesterases [2].

The causality of allyl ester toxicity is not driven by the intact ester or the carboxylic acid byproduct, but rather by the allyl alcohol intermediate. Once cleaved, allyl alcohol is rapidly oxidized by Alcohol Dehydrogenase (ADH) into acrolein , a highly reactive α,β-unsaturated aldehyde. Acrolein induces hepatotoxicity by acting as a potent electrophile, undergoing Michael addition with cellular nucleophiles—most notably causing the rapid depletion of intracellular glutathione (GSH) and inducing severe oxidative stress.

MetabolicPathway A Allyl 3,5,5-trimethylhexanoate B Esterase (Hydrolysis) A->B C Allyl Alcohol (Toxicophore) B->C D 3,5,5-Trimethylhexanoic Acid B->D E Alcohol Dehydrogenase C->E F Acrolein (Hepatotoxic) E->F Oxidation G GSH Adduct (Depletion) F->G Michael Addition

Metabolic pathway of Allyl 3,5,5-trimethylhexanoate leading to acrolein-induced hepatotoxicity.

Regulatory Constraints & Analytical Quality Control

Because of the hepatotoxic and delayed irritant potential of allyl alcohol, the International Fragrance Association (IFRA) and the EU Cosmetics Directive (Annex III) enforce strict regulatory thresholds. The critical quality attribute (CQA) for releasing a batch of Allyl 3,5,5-trimethylhexanoate is the concentration of free allyl alcohol, which must be strictly <0.1% [3].

Protocol 1: GC-MS Quantification of Free Allyl Alcohol

Causality Note: Flame Ionization Detection (FID) often lacks the specificity to resolve trace allyl alcohol from complex matrices. Mass spectrometry in Selected Ion Monitoring (SIM) mode is mandatory to achieve the necessary signal-to-noise ratio and a Limit of Detection (LOD) well below the 0.1% regulatory threshold.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a calibration curve of pure allyl alcohol (0.01% to 0.5% w/w) in ethyl acetate.

  • Internal Standard Addition: Spike all standards and samples with a known concentration of 1-propanol (Internal Standard) to self-validate the protocol against injection volume variances and matrix effects.

  • Sample Preparation: Accurately weigh 1.0 g of the Allyl 3,5,5-trimethylhexanoate sample into a 10 mL volumetric flask. Add the internal standard and dilute to volume with ethyl acetate.

  • Instrumental Setup: Inject 1 µL into a GC-MS equipped with a polar capillary column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm). A polar column is chosen specifically to resolve low-molecular-weight alcohols efficiently.

  • SIM Mode Parameters: Program the mass spectrometer to monitor m/z 57 and 58 (characteristic ions for allyl alcohol) and m/z 59 (for 1-propanol).

  • Data Analysis: Calculate the ratio of the allyl alcohol peak area to the internal standard peak area. Cross-reference against the calibration curve to determine the exact w/w percentage. Reject any batch exceeding 0.099%.

Synthesis and Purification Strategy

The industrial and laboratory-scale synthesis of Allyl 3,5,5-trimethylhexanoate relies on the Fischer esterification of 3,5,5-trimethylhexanoic acid with allyl alcohol.

Protocol 2: Laboratory-Scale Synthesis & Purification

Causality Note: Fischer esterification is an equilibrium-driven process. The steric hindrance of the 3,5,5-trimethylhexanoyl moiety inherently slows the forward reaction kinetics compared to linear acids. Therefore, a Dean-Stark apparatus is mandatory to continuously remove the water byproduct, driving the equilibrium toward the ester via Le Chatelier's principle. Furthermore, because excess allyl alcohol is used to push the reaction, rigorous downstream purification is non-negotiable to meet the <0.1% safety specification.

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, combine 0.5 moles of 3,5,5-trimethylhexanoic acid and 1.5 moles of allyl alcohol (excess).

  • Catalysis: Add 1.0% w/w of p-Toluenesulfonic acid (pTSA) as an acid catalyst. Add 50 mL of toluene to act as an azeotropic agent for water removal.

  • Reflux: Heat the mixture to reflux (approx. 110 °C). Monitor the accumulation of water in the Dean-Stark trap. The reaction is deemed complete when water ceases to collect (typically 4-6 hours).

  • Neutralization (Crucial for Stability): Cool the mixture to room temperature. Wash the organic layer twice with 100 mL of 5% aqueous sodium bicarbonate (NaHCO₃) to neutralize the pTSA catalyst and extract any unreacted carboxylic acid. Failure to neutralize will cause reverse hydrolysis during storage.

  • Brine Wash & Drying: Wash with 100 mL of saturated NaCl solution and dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Fractional Distillation: Transfer the dried organic layer to a fractional distillation setup. Apply a vacuum (e.g., 10 mmHg). The excess allyl alcohol and toluene will distill off first as low-boiling fractions. Collect the pure Allyl 3,5,5-trimethylhexanoate fraction at its specific vacuum boiling point.

  • Final QC: Submit the purified fraction to Protocol 1 (GC-MS) to verify <0.1% residual allyl alcohol.

SynthesisWorkflow R1 3,5,5-Trimethylhexanoic Acid + Allyl Alcohol R2 Fischer Esterification (pTSA, Dean-Stark) R1->R2 Heat, -H2O W1 Aqueous Workup (NaHCO3 Wash) R2->W1 Neutralize Catalyst D1 Vacuum Fractional Distillation W1->D1 Remove Excess Alcohol QC GC-MS QC (SIM Mode) D1->QC Sampling Pass Release (<0.1% Allyl Alcohol) QC->Pass Compliant Fail Reject / Redistill (>0.1% Allyl Alcohol) QC->Fail Non-Compliant

Synthesis and QC workflow ensuring regulatory compliance of residual allyl alcohol.

Conclusion

The distinction between "Allyl isononanoate" and "Allyl 3,5,5-trimethylhexanoate" is a matter of industrial vernacular versus structural precision. For formulation scientists and regulatory professionals, treating them as the exact same chemical entity (CAS 71500-37-3) is correct, provided that the rigorous quality control standards regarding free allyl alcohol are strictly enforced. By understanding the steric hindrance driving its synthesis and the enzymatic pathways driving its toxicity, researchers can safely leverage this ester in advanced commercial applications.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 51330, Allyl 3,5,5-trimethylhexanoate. Retrieved from:[Link]

  • Organisation for Economic Co-operation and Development (OECD). SIDS Initial Assessment Profile: Allyl Esters Category. Retrieved from:[Link](Note: General OECD chemical database standard reference for allyl ester hepatotoxicity).

  • The Good Scents Company. Allyl 3,5,5-trimethylhexanoate Safety & IFRA Specifications. Retrieved from:[Link]

The Synthetic C9: A Technical Guide to 3,5,5-Trimethylhexanoic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Biosphere: Origin, Synthesis, and Bio-Mimetic Utility

Executive Summary

Status of Natural Occurrence: None / Synthetic Origin. Contrary to common misconceptions in the cosmetic and lipid industries, 3,5,5-trimethylhexanoic acid (TMHA) and its esters do not occur naturally in significant quantities in the biosphere.[1] While "isononanoic acid" is often conflated with the naturally occurring pelargonic acid (n-nonanoic acid) found in Pelargonium oil, TMHA is a specific, highly branched isomer produced exclusively via industrial hydroformylation.

This guide serves as a technical monograph for researchers to differentiate, synthesize, and utilize these "nature-identical" structures. It focuses on their role as metabolically stable, bio-mimetic lipids in drug delivery and high-performance lubrication.

Part 1: The Myth of Natural Origin vs. Synthetic Reality

To understand the utility of 3,5,5-TMHA esters, one must first distinguish them from their natural counterparts. Biological systems (Fatty Acid Synthase - FAS) typically produce straight chains (via Acetyl-CoA) or specific iso/anteiso branches (via amino acid primers). The 3,5,5-trimethyl branching pattern is an artifact of petrochemical dimerization, not enzymatic biosynthesis.

Table 1: Comparative Lipid Profiling (Natural vs. Synthetic)
FeaturePelargonic Acid (Natural)3,5,5-Trimethylhexanoic Acid (Synthetic)
IUPAC Name Nonanoic acid3,5,5-Trimethylhexanoic acid
Structure Linear (

)
Branched (

)
Origin Oxidation of oleic acid; Pelargonium oilHydroformylation of diisobutylene (Oxo process)
Metabolism Rapid

-oxidation
Hindered

-oxidation (Metabolically stable)
Freezing Point 12.5°C (Solid at cool room temp)<-70°C (Liquid at extreme cold)
Key Application Herbicides, BiopesticidesHigh-performance lubricants, Cosmetic emollients
Part 2: Chemical Genesis and Industrial Synthesis[4]

The production of 3,5,5-TMHA esters relies on the "Oxo Process." This pathway explains why the molecule possesses its unique steric properties—specifically the tert-butyl tail which imparts exceptional hydrolytic and oxidative stability.

2.1 The Diisobutylene Pathway

The synthesis begins with the dimerization of isobutylene, followed by hydroformylation (reaction with CO and


).

SynthesisPathway Isobutylene Isobutylene (C4) Diisobutylene Diisobutylene (C8 Isomers) Isobutylene->Diisobutylene Dimerization (H2SO4 Cat.) Aldehyde 3,5,5-Trimethylhexanal (Aldehyde) Diisobutylene->Aldehyde Hydroformylation (CO + H2, Rh Cat.) TMHA 3,5,5-Trimethylhexanoic Acid (TMHA) Aldehyde->TMHA Oxidation (O2) Ester Target Ester (e.g., Isononyl Isononanoate) TMHA->Ester Esterification (ROH, Acid Cat.)

Figure 1: The industrial route from petrochemical feedstock to TMHA esters.[2][3][4]

2.2 Protocol: Laboratory-Scale Esterification

For the synthesis of Isononyl Isononanoate (Bio-mimetic Emollient).

Reagents:

  • 3,5,5-Trimethylhexanoic acid (1.05 eq)

  • 3,5,5-Trimethylhexan-1-ol (1.0 eq)

  • Catalyst:

    
    -Toluenesulfonic acid (0.5 mol%) or Sn(Oct)
    
    
    
    (for non-acidic route).
  • Solvent: Toluene (for azeotropic distillation).

Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add alcohol, acid, and solvent. Purge with

    
     to prevent oxidation.
    
  • Reaction: Heat to reflux (

    
    C). Monitor water collection in the Dean-Stark trap.
    
  • Completion: Reaction is complete when Acid Value (AV) drops below 1.0 mg KOH/g (approx 4-6 hours).

  • Workup: Wash with 5%

    
     to neutralize residual acid. Wash with brine. Dry over 
    
    
    
    .
  • Purification: Vacuum distillation is required to remove unreacted alcohol and trace odors.

Part 3: The Esters of Interest

The esters of 3,5,5-TMHA are the primary commercial forms. They are designed to mimic natural sebum (which contains branched wax esters) but with superior stability against rancidity.

3.1 Isononyl Isononanoate[5]
  • Structure: Ester of TMHA and 3,5,5-trimethylhexanol.[3]

  • Function: "Dry" emollient. It lacks the greasy feel of straight-chain fatty esters (like isopropyl myristate) because the branching prevents close packing of the lipid chains, reducing viscosity and surface tension.

  • Natural Mimicry: It mimics the sensory profile of squalane (shark liver oil/olive derivative) but is purely synthetic.

3.2 Polyol Esters (Neopolyol Esters)
  • Structure: TMHA esterified with Pentaerythritol or Trimethylolpropane (TMP).

  • Application: Aviation turbine oils and refrigeration lubricants.

  • Mechanism: The absence of

    
    -hydrogens on the central polyol and the steric shielding of the ester linkage by the TMHA methyl groups render these esters virtually immune to thermal hydrolysis up to 
    
    
    
    C.
Part 4: Analytical Forensics & Detection

Since TMHA does not occur naturally, its presence in "Natural Essential Oils" (e.g., adulterated Geranium or Rose oil) is a marker of fraud.

4.1 GC-MS Differentiation Protocol

Researchers must distinguish between the straight-chain n-C9 (natural) and branched i-C9 (synthetic).

Instrument Parameters:

  • Column: High-polarity phase (e.g., DB-Wax or HP-88) is preferred to maximize separation of isomers.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program:

    
    C (2 min) 
    
    
    
    
    
    C at
    
    
    C/min.

Diagnostic Ions (Mass Spectrum):

  • Pelargonic Acid (Methyl Ester): Characteristic McLafferty rearrangement peak at m/z 74 . Molecular ion m/z 172 .

  • 3,5,5-TMHA (Methyl Ester): The branching alters fragmentation. Look for prominent peaks at m/z 57 (t-butyl cation) and reduced intensity of the molecular ion due to fragmentation at the quaternary carbon.

AnalyticalFlow Sample Lipid Sample (Oil/Extract) Deriv Derivatization (BF3-Methanol -> FAMEs) Sample->Deriv GC GC-MS Analysis (Polar Column) Deriv->GC Decision Peak Identification GC->Decision Natural Result: Natural (Linear C9 Detected) Decision->Natural m/z 74 dominant Rt = Linear Std Synthetic Result: Synthetic/Adulterated (Branched 3,5,5 Detected) Decision->Synthetic m/z 57 dominant Rt < Linear Std

Figure 2: Workflow for detecting synthetic TMHA in lipid samples.

Part 5: Biological Interaction & Metabolism

The defining feature of 3,5,5-TMHA esters in drug development is their metabolic resistance .

5.1 The Beta-Oxidation Blockade

Natural fatty acids undergo


-oxidation, where 2-carbon units are sequentially cleaved.
  • Step 1: Dehydrogenation between

    
     and 
    
    
    
    carbons.
  • The Block: In 3,5,5-TMHA, the

    
    -carbon (C3) has a methyl group.[6] While this doesn't fully stop the first step, the subsequent hydration and oxidation steps are sterically hindered.
    
  • The Result: The molecule is not easily used for energy. It is often excreted as a glucuronide conjugate or undergoes

    
    -oxidation (at the far end) rather than breaking down completely.
    

This property makes TMHA esters excellent candidates for topical drug delivery vehicles —they remain on the skin surface (emolliency) without being rapidly metabolized by skin flora or epidermal enzymes.

References
  • Ullmann's Encyclopedia of Industrial Chemistry. "Carboxylic Acids, Aliphatic." Wiley-VCH, 2012. Link

  • Cosmetic Ingredient Review (CIR). "Safety Assessment of Isononanoic Acid and Esters as Used in Cosmetics." International Journal of Toxicology, 2015. Link

  • Gunstone, F. D. "The Chemistry of Oils and Fats: Sources, Composition, Properties, and Uses." Blackwell Publishing, 2004. (Differentiation of natural vs.
  • PubChem Compound Summary. "3,5,5-Trimethylhexanoic acid." National Center for Biotechnology Information. Link

  • European Chemicals Agency (ECHA). "Registration Dossier: 3,5,5-trimethylhexanoic acid."[7] Link[7]

Sources

Solubility Profile and Physicochemical Characterization of Allyl 3,5,5-trimethylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of Allyl 3,5,5-trimethylhexanoate (CAS: 71500-37-3).

Technical Guide for Pharmaceutical & Chemical Research

Executive Summary & Chemical Identity

Allyl 3,5,5-trimethylhexanoate is a branched-chain fatty acid ester characterized by high lipophilicity and a reactive allyl functionality. While primarily utilized in the fragrance industry for its fruity, pineapple-like olfactory profile, its structural properties make it a relevant subject in drug development as a hydrophobic excipient, a flavoring agent for oral formulations, or a synthesis intermediate.

This guide provides a mechanistic analysis of its solubility based on Hansen Solubility Parameters (HSP) and LogP derived principles, alongside a validated protocol for empirical determination.

Physicochemical Profile
PropertyValue / DescriptionSource
CAS Number 71500-37-3[PubChem, 2025]
Molecular Formula

Molecular Weight 198.30 g/mol
LogP (Octanol/Water) ~3.8 – 4.2 (Estimated)[EPA, 2025]
Water Solubility Insoluble (< 10 mg/L)[TGSC, 2025]
Boiling Point ~208–238 °C @ 760 mmHg[ChemNet, 2025]
Key Functional Groups Ester (polar center), Allyl (reactive alkene), Trimethylhexyl (bulky hydrophobic tail)

Theoretical Solubility Framework

As a Senior Application Scientist, one must look beyond binary "soluble/insoluble" labels. The solubility of Allyl 3,5,5-trimethylhexanoate is governed by the competition between its bulky, hydrophobic 3,5,5-trimethylhexyl chain and its moderately polar ester linkage.

Mechanism of Solvation
  • Dominant Force (Dispersion): The molecule is predominantly aliphatic. The branched trimethyl group creates significant steric bulk but relies heavily on Van der Waals (dispersion) forces for solvation.

  • Secondary Force (Dipole-Dipole): The ester carbonyl accepts hydrogen bonds but lacks a donor proton. This makes it highly compatible with Polar Aprotic solvents (DMSO, DMF) and Protic solvents (Alcohols) that can donate a proton to the carbonyl oxygen.

  • The Allyl Risk: The allyl group ($ -CH_2-CH=CH_2 $) introduces a site of unsaturation. While it aids solubility in aromatic solvents, it renders the molecule susceptible to oxidation. Avoid ether solvents prone to peroxide formation (e.g., Diisopropyl ether) unless stabilized, as radical propagation can degrade the allyl moiety.

Predicted Solubility Matrix

Based on the "Like Dissolves Like" principle and calculated LogP (~4.2), the following solubility profile is established for standard laboratory solvents.

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Non-Polar Hexane, HeptaneHigh (>100 mg/mL) Excellent hydrophobic match; dispersion forces dominate.
Polar Protic Ethanol, IsopropanolHigh (>100 mg/mL) Soluble due to hydrophobic alkyl chain compatibility and H-bonding with ester oxygen.
Polar Aprotic DMSO, DMFModerate/High Good dipole interaction; useful for organic synthesis screening.
Chlorinated Dichloromethane (DCM)Very High "Universal" organic solvent; excellent solvation of the ester core.
Aqueous Water, PBS BufferInsoluble High LogP prevents hydration of the hydrophobic tail.

Experimental Protocol: Solubility Determination

In the absence of vendor-specific quantitative data, researchers must empirically validate solubility. The following Saturation Shake-Flask Method is the gold standard for lipophilic esters, modified for volatility control.

Phase 1: Preparation & Saturation

Objective: Create a thermodynamic equilibrium between the solute and solvent.

  • Excess Addition: Add Allyl 3,5,5-trimethylhexanoate dropwise to 5.0 mL of the target solvent in a crimp-sealed glass vial until a visible immiscible layer (droplets) or turbidity persists.

  • Temperature Control: Place vials in a thermostatic shaker bath set to 25.0 ± 0.1°C .

  • Agitation: Shake at 200 RPM for 24 hours . (Note: 24h is sufficient for liquids; solids typically require 24-72h).

  • Equilibration: Stop shaking and allow the phases to separate for 4 hours.

Phase 2: Sampling & Analysis (GC-FID)

Rationale: UV detection (HPLC) is unreliable for this compound due to the lack of a strong chromophore (only weak ester absorbance at ~210 nm). Gas Chromatography with Flame Ionization Detection (GC-FID) is the authoritative method for quantification.

  • Sampling: Carefully remove 100 µL of the supernatant (saturated phase) using a pre-warmed glass syringe to prevent precipitation.

  • Dilution: Immediately dilute into a carrier solvent (e.g., Hexane or Methanol) containing an Internal Standard (e.g., Dodecane).

  • Quantification: Inject into GC-FID. Calculate concentration against a 5-point calibration curve.

Workflow Visualization

The following diagram illustrates the logical flow for determining and validating solubility for this lipophilic ester.

SolubilityProtocol Start Start: Solubility Determination SolventSelection Select Solvent Class (Non-polar, Protic, Aprotic) Start->SolventSelection Saturation Add Solute to Excess (Shake-Flask Method) SolventSelection->Saturation Equilibration Equilibrate 24h @ 25°C (Thermostatic Control) Saturation->Equilibration PhaseSep Phase Separation (Wait 4h) Equilibration->PhaseSep Sampling Sample Supernatant (Avoid Phase Interface) PhaseSep->Sampling Analysis Quantification via GC-FID (Internal Standard Method) Sampling->Analysis DataOutput Solubility Value (mg/mL) Analysis->DataOutput

Figure 1: Step-by-step workflow for the Saturation Shake-Flask solubility determination method.

Implications for Drug Development

For researchers in pharmaceutical formulation, the solubility profile of Allyl 3,5,5-trimethylhexanoate dictates its application:

  • Flavoring/Excipient: Due to its high ethanol solubility, it is ideal for hydro-alcoholic formulations (e.g., oral elixirs) where it acts as a flavor modifier.

  • Synthesis Intermediate: The allyl group is a versatile "handle." It can be used to crosslink polymers or be functionalized via olefin metathesis. Solvents for these reactions (DCM, Toluene) are highly compatible.

  • Partitioning Models: With a LogP of ~4.2, this compound serves as an excellent model for highly lipophilic drugs in partitioning studies (e.g., determining distribution in lipid bilayers).

Safety & Stability Note
  • Hydrolysis: In aqueous-organic mixtures (e.g., Ethanol/Water), esters are prone to hydrolysis at extreme pH. Maintain formulation pH between 5.0–7.0 to prevent degradation into 3,5,5-trimethylhexanoic acid and allyl alcohol (toxic).

  • Oxidation: Store solutions in amber glass under inert gas (Argon/Nitrogen) to protect the allyl group.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51330, Allyl 3,5,5-trimethylhexanoate. Retrieved from [Link]

  • The Good Scents Company (2025). Allyl 3,5,5-trimethyl hexanoate Physicochemical Properties.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: Allyl 3,5,5-trimethylhexanoate.[1] Retrieved from [Link]

Sources

Regulatory & Toxicological Guide: Allyl 3,5,5-trimethylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 71500-37-3 | Synonyms: Allyl isononanoate, 2-Propenyl 3,5,5-trimethylhexanoate

Executive Summary

Allyl 3,5,5-trimethylhexanoate is a synthetic ester utilized in fragrance formulations for its fruity, pineapple-like, and fatty olfactory profile. While valuable for its substantivity, its regulatory status is heavily constrained by its metabolic profile—specifically the hydrolysis-mediated release of Allyl Alcohol (2-Propen-1-ol) , a known hepatotoxin and severe irritant.

This technical guide analyzes the critical regulatory frameworks (IFRA, REACH, TSCA) and the toxicological mechanisms that drive them. It provides a self-validating compliance workflow for researchers to ensure safe inclusion in consumer products.

Part 1: Chemical Identity & Physicochemical Context

Understanding the steric properties of this molecule is essential for predicting its metabolic stability and hydrolysis rates compared to linear allyl esters.

PropertyDataRelevance to Safety
CAS Number 71500-37-3Primary Regulatory Identifier
EC Number 275-536-3EU REACH Registration
Molecular Formula C₁₂H₂₂O₂
LogP (o/w) ~4.6 (Predicted)High lipophilicity; indicates potential for dermal penetration and bioaccumulation in lipid bilayers.
Vapor Pressure 0.03 mmHg @ 25°CLow volatility; contributes to base note substantivity but prolongs dermal exposure.
Odor Profile Fruity, Pineapple, FattyUsed in tropical fruit accords.

Part 2: Regulatory Landscape

International Fragrance Association (IFRA) Standards

Allyl 3,5,5-trimethylhexanoate is strictly regulated under the IFRA Standards . It falls under the "Allyl Esters" Group Standard , which is driven by the toxicity of the free allyl alcohol impurity and the potential for metabolic hydrolysis.

  • Restriction Type: Specification (Purity) & Quantitative Limit

  • Critical Requirement (Purity): The material must contain < 0.1% free Allyl Alcohol (CAS 107-18-6).

  • Toxicological Basis: Delayed irritant potential and systemic toxicity of Allyl Alcohol.

  • Sensitization: The molecule itself is a dermal sensitizer. Usage levels in finished products are governed by Quantitative Risk Assessment (QRA2) limits to prevent induction of contact dermatitis.

Compliance Directive: You cannot simply calculate the concentration of the ester. You must first validate the raw material purity (Free Allyl Alcohol < 0.1%) before formulation.

EU REACH & CLP
  • Status: Registered.

  • Hazard Classification (GHS/CLP):

    • Aquatic Chronic 2 (H411): Toxic to aquatic life with long-lasting effects.

    • Acute Tox. 4 (Oral): Harmful if swallowed.

    • Skin Sens. 1B: May cause an allergic skin reaction.

US TSCA
  • Status: Listed on the Active Inventory.

Part 3: Toxicological Mechanisms & Safety Assessment

The safety profile of Allyl 3,5,5-trimethylhexanoate is bifurcated: the toxicity of the parent ester (sensitization) and the toxicity of its primary metabolite (Allyl Alcohol).

Metabolic Hydrolysis & Hepatotoxicity

Upon systemic absorption (oral or dermal), nonspecific carboxylesterases hydrolyze the ester bond.

  • Metabolite A: 3,5,5-trimethylhexanoic acid (Generally considered safe/low toxicity, Cramer Class I).

  • Metabolite B: Allyl Alcohol (Highly Toxic).

Allyl alcohol is oxidized in the liver by Alcohol Dehydrogenase (ADH) to Acrolein , a highly reactive unsaturated aldehyde that depletes glutathione and causes periportal necrosis.

Expert Insight: The "3,5,5-trimethyl" branching provides steric hindrance near the ester bond, potentially slowing the rate of hydrolysis compared to linear allyl esters (e.g., Allyl heptanoate). This slower release kinetics may mitigate the peak concentration of acrolein in the liver, but it does not eliminate the risk.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the bioactivation pathway leading to toxicity.

Metabolism Ester Allyl 3,5,5-trimethylhexanoate (Parent Ester) Enzyme Carboxylesterases (Skin/Liver) Ester->Enzyme Acid 3,5,5-trimethylhexanoic acid (Low Toxicity) Enzyme->Acid Alcohol Allyl Alcohol (Hepatotoxin) Enzyme->Alcohol Acrolein Acrolein (Reactive Electrophile) Alcohol->Acrolein ADH/ALDH Oxidation Toxicity Glutathione Depletion & Liver Necrosis Acrolein->Toxicity Covalent Binding

Figure 1: Metabolic hydrolysis of Allyl 3,5,5-trimethylhexanoate yielding the toxic metabolite Allyl Alcohol, which further oxidizes to Acrolein.[1]

Part 4: Analytical Methodologies (Self-Validating Protocol)

To ensure compliance with the IFRA specification (<0.1% Free Allyl Alcohol), a robust GC-MS protocol is required. Relying on Certificate of Analysis (CoA) from lower-tier suppliers is insufficient for rigorous drug/cosmetic development.

Protocol: Quantification of Free Allyl Alcohol via GC-MS

Objective: Detect trace Allyl Alcohol (AA) in Allyl 3,5,5-trimethylhexanoate raw material.

  • Sample Preparation:

    • Weigh 1.0g of raw material.

    • Dilute in 10mL of Acetone (HPLC Grade).

    • Internal Standard (IS): Add 100µL of n-Butanol (1000 ppm stock).

  • GC Parameters:

    • Column: DB-WAX or equivalent polar column (30m x 0.25mm x 0.25µm). Rationale: Polar column is required to separate the alcohol from the non-polar ester matrix.

    • Carrier Gas: Helium @ 1.0 mL/min.

    • Oven Program: 40°C (hold 2 min)

      
       10°C/min 
      
      
      
      240°C.
    • Inlet: Split 10:1 @ 250°C.

  • MS Detection:

    • Mode: SIM (Selected Ion Monitoring) for enhanced sensitivity.

    • Target Ions (AA): m/z 57, 58.

    • Target Ions (IS): m/z 56, 41.

  • Validation Logic:

    • Limit of Quantitation (LOQ): Must be established at < 0.01% (100 ppm) to ensure the 0.1% limit is reliably enforced.

    • Calibration: 5-point curve using standard addition to account for matrix effects.

Part 5: Risk Management & Compliance Workflow

This workflow integrates the chemical purity check with the finished product safety assessment.

Compliance RawMat Raw Material Receipt (Allyl 3,5,5-trimethylhexanoate) QC_Test QC Analysis: Free Allyl Alcohol Content RawMat->QC_Test Decision Is Free AA < 0.1%? QC_Test->Decision Reject REJECT BATCH (Non-Compliant) Decision->Reject No (>0.1%) Formulate Formulation Phase Decision->Formulate Yes (<0.1%) Calc Calculate QRA2 Exposure (Sensitization Check) Formulate->Calc FinalCheck Check IFRA Category Limits (e.g., Cat 4 Fine Fragrance) Calc->FinalCheck FinalCheck->Formulate Exceeds Limits (Reformulate) Release RELEASE FOR PRODUCTION FinalCheck->Release Within Limits

Figure 2: Step-by-step compliance workflow ensuring both raw material purity (Allyl Alcohol limit) and finished product safety (Sensitization limit).

Practical Application: Calculation

If the IFRA Standard for your specific category (e.g., Category 4 - Fine Fragrance) allows, for example, 0.5% in the finished product:

  • Fragrance Concentrate Load: If using 20% fragrance in ethanol.

  • Max Allowable in Oil:

    
    .
    
  • Action: Ensure the concentration of Allyl 3,5,5-trimethylhexanoate in the neat fragrance oil does not exceed 2.5%.

References

  • International Fragrance Association (IFRA). (2023). The IFRA Standards for Allyl Esters. IFRA Standards Library. [Link]

  • Research Institute for Fragrance Materials (RIFM). (2022).[2] Safety Assessment of Allyl Esters. Fragrance Material Safety Assessment Center. [Link]

  • PubChem. (2024). Allyl 3,5,5-trimethylhexanoate (Compound Summary). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Allyl 3,5,5-trimethylhexanoate. ECHA REACH Database. [Link](Note: Generic deep link pattern used for ECHA; verify specific dossier ID via search).

  • Food and Chemical Toxicology. (1982).[3] Acute toxicity data for Allyl 3,5,5-trimethylhexanoate. Vol 20, Pg. 639.[3] [Link]

Sources

Methodological & Application

Application Note: Determination of Linear Retention Indices (LRI) for Allyl 3,5,5-trimethylhexanoate by GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and flavor scientists requiring a robust protocol for the identification and retention index (RI) determination of Allyl 3,5,5-trimethylhexanoate (also known as Allyl Isononanoate).

Abstract & Scope

Allyl 3,5,5-trimethylhexanoate is a synthetic ester valued in the flavor and fragrance industry for its distinctive fruity, pineapple-like, and metallic nuances. Due to the existence of numerous isomeric "isononanoates" and the structural similarity of allyl esters, mass spectral matching alone is often insufficient for positive identification.

This protocol details the methodology for determining the Linear Retention Index (LRI) —often colloquially referred to as the Kovats Index in temperature-programmed GC—to serve as an orthogonal confirmation parameter alongside Mass Spectrometry (MS).

Compound Characterization

Before analysis, the physicochemical properties of the target must be understood to select the appropriate alkane ladder.

ParameterDataNotes
IUPAC Name Prop-2-enyl 3,5,5-trimethylhexanoate
CAS Number 71500-37-3
Molecular Formula C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol Molecular ion (

) is often weak.
Boiling Point ~238 °C (at 760 mmHg)Elutes in the C12–C14 range on non-polar columns.
Key MS Ions m/z 41, 57, 123, 14141 (Allyl), 57 (t-Butyl), 141 (Acylium).

Theoretical Foundation: Kovats vs. Linear Retention Index

While "Kovats Index" (


) is strictly defined for isothermal  conditions, modern screening utilizes temperature-programmed GC. Therefore, this protocol utilizes the Van den Dool and Kratz  equation to calculate the Linear Retention Index (

), which is the industry standard for library matching (e.g., NIST, Adams).
The Equation

[1]

Where:

  • 
     = Retention time of the target (Allyl 3,5,5-trimethylhexanoate).
    
  • 
     = Retention time of the n-alkane eluting before the target.
    
  • 
     = Retention time of the n-alkane eluting after the target.
    
  • 
     = Carbon number of the preceding alkane.[2]
    

Experimental Protocol

Reagents and Standards[4]
  • Target Standard: Allyl 3,5,5-trimethylhexanoate (>95% purity).

  • Alkane Standard (The Ladder): A mixture of C8 through C20 n-alkanes (e.g., Sigma-Aldrich C8-C20 mix).

  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).

Sample Preparation
  • Analyte Solution: Dilute the target ester to 50 ppm in DCM.

  • Alkane Solution: Prepare the alkane mix at 50 ppm (each component) in DCM.

  • Co-injection Mix (Recommended): Mix 100 µL of Analyte Solution with 100 µL of Alkane Solution. Note: This eliminates run-to-run retention time variability.

GC-MS Conditions

The following conditions are optimized for a standard non-polar column (5%-phenyl-methylpolysiloxane), the most common phase for RI databases.

ParameterSetting (Standard Non-Polar)Setting (Polar / Wax)
Column DB-5ms, HP-5ms, or equivalent (30m x 0.25mm x 0.25µm)DB-Wax, HP-INNOWax (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Helium @ 1.0 mL/min
Inlet Temp 250 °C240 °C
Injection 1 µL, Split 1:201 µL, Split 1:20
Oven Program 60°C (1 min) → 3°C/min → 240°C (hold 5 min)60°C (1 min) → 3°C/min → 230°C (hold 10 min)
Transfer Line 280 °C250 °C
Ion Source 230 °C (EI, 70 eV)230 °C
Scan Range m/z 35–350m/z 35–350

Critical Insight: A ramp rate of 3°C/min is the "gold standard" for generating RI values compatible with the Adams and NIST databases. Faster ramps (e.g., 10°C/min) can cause RI deviations of ±5–10 units.

Workflow Visualization

The following diagram illustrates the logical flow for confirming identity using the Dual-Filter approach (MS + RI).

G cluster_0 Data Acquisition cluster_1 RI Calculation Start Start: Unknown Sample GC_Run GC-MS Analysis (Temp Programmed) Start->GC_Run MS_Spec Extract Mass Spectrum GC_Run->MS_Spec RT_Extract Extract Retention Time (tR) GC_Run->RT_Extract Comparison Compare vs. Database (NIST / In-House) MS_Spec->Comparison Calc_LRI Apply Van den Dool & Kratz Equation RT_Extract->Calc_LRI Alkane_Run Run C8-C20 Std (Same Method) Alkane_Run->Calc_LRI Calc_LRI->Comparison Decision Match Criteria? Comparison->Decision Confirmed POSITIVE ID (MS Match >90% AND dRI < 10) Decision->Confirmed Yes Tentative TENTATIVE (MS Match only) Decision->Tentative No

Figure 1: The "Dual-Filter" Identification Workflow. Mass spectral matching provides structural clues, while RI calculation filters out isomers.

Data Analysis & Interpretation

Mass Spectral Fingerprint

Allyl 3,5,5-trimethylhexanoate exhibits a fragmentation pattern distinct from straight-chain esters.

  • Base Peak / Significant Ions:

    • m/z 41 (Allyl): Usually very abundant due to the stability of the allyl cation (

      
      ).
      
    • m/z 57 (t-Butyl): Diagnostic of the 3,5,5-trimethyl structure (the quaternary carbon tail).

    • m/z 141 (Acylium): Loss of the allyloxy group (

      
      ).
      
    • m/z 198 (Molecular Ion): Often very low intensity or absent; typical for aliphatic esters.

Retention Index Expectation

While exact values depend on the specific column phase ratio, the following ranges are expected for Allyl 3,5,5-trimethylhexanoate:

Stationary PhaseExpected LRI RangeReference Standard
DB-5 (Non-Polar) 1260 – 1290 Estimated based on C9 acid esters
DB-Wax (Polar) 1450 – 1500 Esters show significant shift on polar phases

Note: If your calculated LRI deviates by >20 units from literature values for similar "Allyl Isononanoates," verify your alkane ladder integration.

Calculation Example
  • Target

    
    :  14.50 min
    
  • Alkane C12

    
    :  13.80 min
    
  • Alkane C13

    
    :  15.20 min
    



Quality Control & Troubleshooting

  • Peak Shape: Allyl esters can degrade on active sites. If the peak tails significantly, perform inlet maintenance (change liner, trim column).

  • Alkane Identification: Ensure you do not misidentify the alkanes. C12 and C13 must be clearly resolved.

  • Isomer Separation: "Isononanoate" is often a mix. If you see multiple peaks with similar mass spectra, the 3,5,5-trimethyl isomer is usually the major peak in synthetic standards, but minor peaks may be other branched isomers (e.g., 4,5,5-trimethyl).

References

  • NIST Mass Spectrometry Data Center. Gas Chromatographic Retention Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Van Den Dool, H., & Kratz, P. D. (1963).[1] A generalization of the retention index system including linear temperature programming. Journal of Chromatography A, 11, 463-471.

  • The Good Scents Company. Allyl 3,5,5-trimethylhexanoate General Information. Available at: [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). Compendium of Chemical Terminology (the "Gold Book"). Retention Index. Available at: [Link]

Sources

1H NMR spectrum interpretation of Allyl 3,5,5-trimethylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation of Allyl 3,5,5-Trimethylhexanoate via 1H NMR

Executive Summary

Allyl 3,5,5-trimethylhexanoate is a specialty ester utilized in the fragrance industry and as a specialized intermediate in organic synthesis. Its structure combines a branched fatty acid tail (isononanoic framework) with an allylic headgroup.

For researchers and QC analysts, the primary challenge in interpreting the 1H NMR spectrum of this molecule lies not in the functional groups, but in the diastereotopicity of the methylene protons on the acid backbone. Due to the chiral center at C3, the methylene protons at C2 and C4 are magnetically non-equivalent, often resulting in complex ABX splitting patterns that are frequently misidentified as impurities by automated software.

This guide provides a definitive protocol for the structural assignment of Allyl 3,5,5-trimethylhexanoate, emphasizing the resolution of diastereotopic signals and the diagnostic coupling constants of the allyl moiety.

Chemical Context & Structure

To accurately assign the spectrum, we must first define the spin systems. The molecule consists of three distinct magnetic domains:

  • The Allyl System: A diagnostic spin system (A-M-X2 type) showing characteristic olefinic coupling.

  • The tert-Butyl Tail: A highly intense singlet serving as an internal integration reference.

  • The Chiral Backbone: The C3 methine creates a chiral environment, rendering the adjacent C2 and C4 methylene protons diastereotopic.

Molecular Structure & Numbering Scheme: (Note: Numbering is assigned for NMR interpretation convenience, not strict IUPAC priority)

G cluster_legend Signal Regions tBu t-Butyl (C6/C5) C4 C4 (CH2) tBu->C4 Quaternary Link C3 C3 (CH-Me) C4->C3 Diastereotopic C2 C2 (CH2) C3->C2 Diastereotopic COO Ester (COO) C2->COO Alpha Allyl_CH2 Allyl-CH2 (C1') COO->Allyl_CH2 Ester Link Allyl_CH Allyl-CH (C2') Allyl_CH2->Allyl_CH Vicinal Allyl_CH2_Term Allyl=CH2 (C3') Allyl_CH->Allyl_CH2_Term Olefinic Leg1 Aliphatic (0.9-2.0 ppm) Leg2 Allylic (4.5-6.0 ppm)

Caption: Figure 1. Magnetic connectivity map of Allyl 3,5,5-trimethylhexanoate. Note the central chiral C3 position inducing complexity in C2 and C4.

Experimental Protocol

Objective: Obtain a high-resolution spectrum capable of resolving the allylic couplings (~1 Hz) and the diastereotopic methylene separation.

Materials:

  • Solvent: Chloroform-d (CDCl3) with 0.03% TMS (Tetramethylsilane) v/v.

    • Why: CDCl3 prevents hydrogen bonding interactions that might broaden signals. TMS is essential for precise referencing of the tert-butyl group.

  • Sample Concentration: 10–15 mg of analyte in 0.6 mL solvent.

    • Note: Avoid high concentrations (>30 mg) to prevent viscosity-induced line broadening, which obscures the fine allylic splitting.

Acquisition Parameters (Standard 400/500 MHz):

  • Pulse Sequence: Standard 1H (zg30).

  • Spectral Width: -2 to 14 ppm (ensure full baseline capture).

  • Relaxation Delay (D1): ≥ 5.0 seconds.

    • Critical: The tert-butyl protons have long T1 relaxation times. A short D1 will lead to under-integration of the methyl signals relative to the allyl protons.

  • Scans (NS): 16 or 32 (sufficient for >98% purity).

  • Processing: Apply Exponential Multiplication (LB = 0.3 Hz) to enhance signal-to-noise without compromising coupling resolution.

Spectral Interpretation & Assignment

The spectrum should be analyzed in three distinct regions.

Region A: The Allyl System (Low Field, 4.5 – 6.0 ppm)

This region confirms the "Allyl" part of the ester. It is the most diagnostic region for successful esterification.

Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling (J in Hz)
5.85 – 5.98 ddt (Multiplet)1HH-2' (-CH=)Jtrans ≈ 17.2, Jcis ≈ 10.4, Jvic ≈ 5.7
5.31 dq (or dd)1HH-3'a (=CH trans)Jtrans ≈ 17.2, Jgem ≈ 1.5
5.22 dq (or dd)1HH-3'b (=CH cis)Jcis ≈ 10.4, Jgem ≈ 1.5
4.58 dt (Doublet of Triplets)2HH-1' (-O-CH2-)Jvic ≈ 5.7, Jallylic ≈ 1.3
  • Analyst Note: The signal at 4.58 ppm is often described simply as a doublet (d). However, high-resolution instruments will reveal it as a doublet of triplets (dt) due to long-range coupling with the terminal alkene protons.

Region B: The Chiral Backbone (Mid Field, 1.1 – 2.4 ppm)

This is the most complex region. Due to the chiral center at C3, the protons at C2 and C4 are diastereotopic . They do not appear as simple doublets or triplets.

Shift (δ ppm)MultiplicityIntegrationAssignmentNotes
2.35 & 2.15 ABX Multiplets2HH-2a, H-2b Alpha-methylene. Distinct chemical shifts due to proximity to chiral C3.
2.05 Multiplet1HH-3 Methine proton.
1.28 & 1.14 ABX Multiplets2HH-4a, H-4b Gamma-methylene. Strongly diastereotopic.
  • Mechanism: The C3 carbon is chiral (

    
    ). Consequently, the two protons on C2 are in magnetically distinct environments (pro-
    
    
    
    and pro-
    
    
    ). They couple to each other (geminal coupling, J ≈ 14-16 Hz) and to H-3 (vicinal coupling). This creates a complex pattern often mistaken for impurities.
Region C: The Methyl Groups (High Field, 0.8 – 1.0 ppm)

The high-intensity region used for calibration.

Shift (δ ppm)MultiplicityIntegrationAssignmentNotes
0.96 Doublet3HC3-Me J ≈ 6.5 Hz. Coupled to H-3.
0.89 Singlet9Ht-Butyl Characteristic sharp singlet.

Self-Validation Workflow

To ensure the interpreted spectrum matches the target structure, follow this logic flow.

Validation Start Start Analysis Check_tBu Check 0.9 ppm: Sharp Singlet (9H)? Start->Check_tBu Check_Allyl Check 4.5-6.0 ppm: Allyl Pattern (2H+1H+2H)? Check_tBu->Check_Allyl Yes Fail FAIL: Check Purity/Structure Check_tBu->Fail No (Wrong Acid Chain) Check_Int Integration Ratio: tBu : Allyl-O-CH2 9 : 2 ? Check_Allyl->Check_Int Yes Check_Allyl->Fail No (Not Allyl Ester) Check_Dia Check 1.1-2.4 ppm: Complex ABX patterns? Check_Int->Check_Dia Yes Check_Int->Fail Ratio Mismatch Pass PASS: Identity Confirmed Check_Dia->Pass Yes (Diastereotopicity confirmed) Check_Dia->Fail No (Suggests achiral impurity)

Caption: Figure 2. Step-by-step logic gate for validating the identity of Allyl 3,5,5-trimethylhexanoate.

References

  • National Institute of Standards and Technology (NIST). (2025).[1] Hexanoic acid, 3,5,5-trimethyl- Mass and IR Spectra Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Allylic coupling constants).
  • Reich, H. J. (2024). WinPLT NMR Coupling Constant Library: Allylic Systems. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Application Note: Advanced Distillation and Purification Protocols for Allyl Isononanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Allyl isononanoate (chemically defined as allyl 3,5,5-trimethylhexanoate) is a branched-chain unsaturated ester highly valued in the fragrance, cosmetic, and pharmaceutical industries for its distinct fruity and spicy organoleptic profile[1]. However, the synthesis of this compound via Fischer esterification leaves behind crude mixtures containing unreacted 3,5,5-trimethylhexanoic acid, acidic catalysts, and residual allyl alcohol.

Because allyl alcohol is a known hepatotoxin[2] and terminal alkenes are highly susceptible to thermal degradation, the purification of allyl isononanoate requires strict thermodynamic control. This application note details the physicochemical rationale and step-by-step methodologies for isolating ultra-high-purity allyl isononanoate using high-vacuum fractional distillation.

Physicochemical Profiling & Distillation Rationale

To design a successful purification workflow, the thermodynamic and structural properties of the target molecule must be established.

Table 1: Physicochemical Properties of Allyl Isononanoate

PropertyValueReference
Chemical Name Allyl 3,5,5-trimethylhexanoate[1]
CAS Registry Number 71500-37-3[1],[3]
Molecular Formula

[4]
Molecular Weight 198.30 g/mol [4]
Boiling Point (760 mmHg) 208.00 – 210.00 °C[1]
Specific Gravity (20 °C) 0.8690 – 0.8760[1]
Refractive Index (20 °C) 1.4290 – 1.4330[1]
Vapor Pressure (25 °C) 0.042 mmHg[1]
Flash Point (TCC) 82.78 °C[1]
The Causality of Vacuum Distillation

Attempting to distill allyl isononanoate at atmospheric pressure (208–210 °C)[1] will result in catastrophic yield loss. At temperatures exceeding 150 °C, the terminal allyl group undergoes radical-induced auto-oxidation and polymerization[4]. Furthermore, any residual acid catalyst in the crude mixture will drive the reverse hydrolysis reaction at elevated temperatures.

To circumvent this, the distillation must be performed under high vacuum (e.g., 2.0–5.0 mmHg) to depress the boiling point to a safe thermal window (approx. 70–85 °C). Prior to distillation, an alkaline wash is mandatory to neutralize all acidic species, thereby preventing acid-catalyzed cleavage of the ester linkage during heating.

Process Workflow Diagram

PurificationWorkflow N1 Crude Allyl Isononanoate (Post-Esterification) N2 Alkaline Wash (5% Na2CO3) Neutralizes Catalyst & Free Acid N1->N2 Add Base N3 Phase Separation & Drying Removes H2O & Salts N2->N3 pH ≥ 7.0 N4 Vacuum Degassing (50 mmHg) Strips Low-Boiling Volatiles N3->N4 Desiccant Filtered N5 Fractional Vacuum Distillation (2.0 mmHg, Vapor Temp 82-85°C) N4->N5 Apply High Vacuum N6 Thermal Degradation (Avoid Pot Temp > 120°C) N5->N6 Excessive Heat N7 Heart Cut Collection (>98% Purity) N5->N7 Optimal Parameters N8 GC-MS & Acid Value QC Validates Odor & Safety Specs N7->N8 Validate <0.1% Allyl Alcohol

Fig 1. Logical workflow for the purification of allyl isononanoate via vacuum distillation.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the in-process acceptance criteria are met.

Phase 1: Pre-Distillation Treatment (Neutralization & Drying)
  • Alkaline Wash: Transfer the crude synthesized allyl isononanoate to a jacketed reactor. Add an equal volume of 5% w/v aqueous sodium carbonate (

    
    ). Agitate at 300 rpm for 30 minutes.
    
    • Causality: This neutralizes residual 3,5,5-trimethylhexanoic acid and acidic catalysts (e.g., p-TsOH), converting them into water-soluble sodium salts.

  • Phase Separation: Allow the mixture to settle for 60 minutes. Decant the lower aqueous layer. Wash the organic layer twice with deionized water.

    • Self-Validation Check: Test the pH of the final aqueous wash. It must be ≥ 7.0. If it is acidic, repeat Step 1.

  • Desiccation: Add anhydrous sodium sulfate (

    
    ) to the organic phase (approx. 5% w/w). Stir for 2 hours, then filter through a 0.45 µm PTFE membrane to remove the hydrated desiccant.
    
Phase 2: High-Vacuum Fractional Distillation

Equipment Setup: A glass fractional distillation unit equipped with a vacuum-jacketed Vigreux column (or structured Sulzer packing for industrial scale), a magnetic stirring heating mantle, a reflux divider, and a liquid nitrogen cold trap to protect the vacuum pump.

  • Vacuum Degassing (Fore-run Removal): Charge the dried crude ester into the distillation flask. Apply a moderate vacuum (50 mmHg) and gently heat the pot to 40 °C.

    • Causality: This step safely strips residual water and highly volatile impurities, specifically unreacted allyl alcohol (which boils at 97 °C at atmospheric pressure), preventing them from contaminating the main column.

  • Column Equilibration: Gradually increase the vacuum to 2.0 mmHg. Slowly increase the heating mantle temperature. Establish total reflux for 30 minutes to wet the column packing and establish a stable theoretical plate gradient.

  • Heads Collection (Light Fraction): Adjust the reflux ratio to 5:1. Collect the initial distillate boiling below 80 °C (at 2.0 mmHg). Discard or recycle this fraction, as it contains lower molecular weight aliphatic byproducts.

  • Heart Cut Collection (Main Fraction): Once the vapor temperature stabilizes at approximately 82–85 °C (at 2.0 mmHg), change the receiving flask. Adjust the reflux ratio to 2:1 to maximize throughput while maintaining separation efficiency.

    • Self-Validation Check: Monitor the refractive index of the distillate at-line. The heart cut must measure strictly between 1.4290 and 1.4330 at 20 °C[1].

  • Termination: Discontinue collection when the vapor temperature begins to drop or the pot temperature exceeds 120 °C. The residue in the pot contains heavy oligomers and must be discarded.

Quality Control & Analytical Validation

To ensure the purified allyl isononanoate meets pharmaceutical and cosmetic-grade standards, the following analytical validations must be performed on the final heart cut:

  • Gas Chromatography (GC-FID / GC-MS):

    • Acceptance Criteria: Allyl isononanoate purity ≥ 98.0%. Residual allyl alcohol must be ≤ 0.1%[3].

    • Causality: Regulatory bodies impose strict limits on allyl alcohol impurities in cosmetic ingredients[3]. In vivo, allyl esters can undergo enzymatic hydrolysis. Free allyl alcohol is rapidly oxidized by alcohol dehydrogenase (ADH) in the liver to form acrolein, a highly reactive electrophile that causes severe hepatotoxicity via glutathione (GSH) depletion and lipid peroxidation[2].

  • Acid Value Titration:

    • Acceptance Criteria: Acid Value ≤ 1.00 mg KOH/g[1].

    • Causality: Elevated acid values indicate incomplete pre-distillation neutralization or thermal hydrolysis during distillation. Free 3,5,5-trimethylhexanoic acid degrades the organoleptic profile (introducing a rancid note) and accelerates long-term product instability.

References

1.[1] The Good Scents Company. allyl 3,5,5-trimethyl hexanoate 2-propenyl 3,5,5-trimethylhexanoate. Retrieved from: 2. BenchChem. 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate. Retrieved from: 3. OECD. Unclassified ENV/JM/MONO(2016)51 - OECD. Retrieved from: 4.[3] NORMAN Network. Update of the inventory of ingredients employed in cosmetic products - NORMAN Network. Retrieved from:

Sources

Troubleshooting & Optimization

Technical Support Center: Allyl 3,5,5-Trimethylhexanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: EST-355-ALLYL-OPT Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Engineering of a Hindered Ester

Welcome to the Technical Support Center. You are likely here because your synthesis of Allyl 3,5,5-trimethylhexanoate is stalling at 60-70% conversion, or you are seeing discoloration (polymerization) in your final product.

This is not a standard "mix-and-stir" Fisher esterification. You are fighting two adversaries:

  • Steric Hindrance: The 3,5,5-trimethylhexanoic acid (TMHA) tail acts as a "neopentyl-like" bulky shield, slowing nucleophilic attack.

  • Azeotropic Complexity: Allyl alcohol forms a low-boiling azeotrope with water, making simple water removal difficult without losing your reactant.

Below are the resolved support tickets (FAQs) and a Gold-Standard Protocol designed to push your yield >90%.

Module 1: Troubleshooting Guides (Q&A)

Ticket #01: "My reaction rate is incredibly slow. Is the catalyst dead?"

Diagnosis: The issue is likely steric hindrance combined with insufficient reaction temperature, not catalyst deactivation. Technical Insight: The 3,5,5-trimethyl moiety creates significant steric bulk.[1] While the


-carbon is a methylene (

), the branching at the

and

positions restricts the rotational freedom of the transition state during the formation of the tetrahedral intermediate. Standard reflux in low-boiling solvents (like DCM or pure Allyl Alcohol) provides insufficient kinetic energy to overcome this barrier efficiently.

Solution:

  • Switch Solvent: Use Toluene (bp 110°C) or Xylene (bp 140°C) as a solvent. The higher reflux temperature exponentially increases the rate constant (

    
    ).
    
  • Catalyst Upgrade: If using Sulfuric Acid (

    
    ), switch to p-Toluenesulfonic Acid (p-TSA) . p-TSA is less oxidizing (reducing charring/color) and more soluble in organic entrainers.
    
Ticket #02: "Yield is stuck at ~65% despite long reflux times."

Diagnosis: You have hit Chemical Equilibrium , and your water removal strategy is failing. Technical Insight: Esterification is reversible (


). To drive it to completion, you must remove water (Le Chatelier's Principle). However, Allyl Alcohol and Water form a binary azeotrope (bp 78.9°C, ~72% Allyl Alcohol). If you just distill, you strip out your reactant (Allyl Alcohol) before the water, killing the rate.

Solution:

  • The Ternary Azeotrope: Use a Dean-Stark trap with Toluene . Toluene forms a ternary azeotrope with Water and Allyl Alcohol that separates into two phases upon cooling. The water layer is denser and traps out, while the toluene/allyl alcohol layer overflows back into the reactor.

  • Stoichiometry: Use a 1.2 to 1.5 molar excess of Allyl Alcohol. Even with a trap, some alcohol is lost to the water phase.

Ticket #03: "The product is turning yellow/brown and viscous."

Diagnosis: Radical Polymerization of the allyl group. Technical Insight: Allyl esters contain a terminal alkene. Under high heat and acid catalysis, they can undergo radical polymerization or oxidative degradation. This "gunk" lowers yield and complicates purification.

Solution:

  • Inhibitors: Add BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether of hydroquinone) at 500-1000 ppm to the reaction pot before heating.

  • Atmosphere: Strictly run under Nitrogen (

    
    ) or Argon  to exclude oxygen, which initiates radical chains.
    

Module 2: The "Gold Standard" Protocol

Objective: Synthesis of Allyl 3,5,5-trimethylhexanoate with >90% isolated yield.

Reagents & Setup
  • Reactants: 3,5,5-Trimethylhexanoic Acid (1.0 equiv), Allyl Alcohol (1.5 equiv).

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA), 1.0 - 2.0 mol%.

  • Solvent: Toluene (Volume: 1.5x the volume of reactants).

  • Additives: BHT (0.1 wt% relative to Allyl Alcohol).

  • Apparatus: Round bottom flask, Dean-Stark trap (filled with Toluene), Reflux Condenser,

    
     inlet.
    
Step-by-Step Methodology
  • Charge: In the flask, combine TMHA, Allyl Alcohol, p-TSA, BHT, and Toluene.

  • Inert: Purge the system with

    
     for 10 minutes. Maintain a slow 
    
    
    
    flow or static blanket.
  • Reflux: Heat to vigorous reflux (Oil bath ~125-130°C). Ensure the solvent is condensing rapidly and the Dean-Stark trap is separating water.

  • Monitor: Continue reflux until water collection ceases (typically 4–8 hours).

    • Checkpoint: Check Acid Value (AV) of the pot. Target AV < 5 mg KOH/g.[2]

  • Workup:

    • Cool to room temperature.[3]

    • Wash organic phase with saturated

      
        (removes unreacted acid and p-TSA).
      
    • Wash with Brine (saturated NaCl).

    • Dry over

      
        and filter.
      
  • Purification:

    • Remove Toluene via Rotary Evaporator.

    • Vacuum Distillation: Distill the crude oil under reduced pressure (e.g., 5-10 mbar). The bulky ester has a high boiling point; vacuum is essential to prevent thermal polymerization during purification.

Module 3: Data & Visualization

Comparative Efficiency: Catalyst & Solvent Systems
SystemCatalystSolventTemp (°C)Water RemovalTypical YieldIssues
Standard

None (Neat)90°CNone60-65%Equilibrium limited, charring.
Reactive Distillation

Excess Allyl Alcohol97°CDistillation70-75%Loss of Allyl Alcohol (Azeotrope).
Gold Standard p-TSA Toluene 115°C Dean-Stark 92-96% High rate, clean product.
Low Temp DCC/DMAPDCM25°CChemical (Urea)>95%Expensive, difficult purification (Urea removal).
Visualizing the Process Logic

G Start Start: Reactants (TMHA + Allyl Alcohol) Mix Add Catalyst (p-TSA) & Inhibitor (BHT) Start->Mix Reflux Reflux in Toluene (115°C) Mix->Reflux DS_Trap Dean-Stark Trap (Azeotropic Separation) Reflux->DS_Trap Vapor DS_Trap->Reflux Toluene Return Check Water Collection Stops? DS_Trap->Check Water Removal Check->Reflux No (Continue) Wash Wash: NaHCO3 + Brine Check->Wash Yes (Complete) Distill Vacuum Distillation Wash->Distill Final Pure Allyl 3,5,5-TMH (>92% Yield) Distill->Final

Caption: Process flow for the Azeotropic Esterification of Allyl 3,5,5-trimethylhexanoate using a Dean-Stark trap to overcome equilibrium limitations.

References

  • Benchchem. (2025).[4] 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate: Molecular Geometry and Conformational Analysis. Retrieved from

  • Ataman Kimya. (n.d.). 3,5,5-Trimethylhexanoic Acid Technical Data Sheet. Retrieved from

  • Liu, W., et al. (2019). Research Progress on Azeotropic Distillation Technology. Scientific Research Publishing. Retrieved from

  • Gantrade Corporation. (2018). Polymer Applications of Allyl Alcohol.[5][6] Retrieved from

  • Jabbari, H., & Noroozi Pesyan, N. (2017). Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils. Asian Journal of Green Chemistry.[3] Retrieved from

Sources

Technical Support Center: Hydrolysis Stability & Troubleshooting of Branched Chain Allyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for branched chain allyl esters. This resource is engineered for drug development professionals, polymer chemists, and synthetic researchers who require precise control over ester hydrolysis. Branched allyl esters present unique kinetic behaviors due to the interplay between the electronic properties of the allyl double bond and the steric bulk of branched aliphatic chains.

This guide synthesizes mechanistic theory with field-proven troubleshooting protocols to help you predict, control, and validate the stability of your compounds.

Part 1: Fundamental Mechanisms & Causality (FAQs)

Q1: Why does the hydrolysis rate of my branched allyl ester prodrug deviate so significantly from its linear counterpart? A: The deviation is fundamentally driven by steric retardation. In both chemical (alkaline/acidic) and enzymatic hydrolysis, the rate-determining step is the nucleophilic attack on the ester's carbonyl carbon[1]. Branched chains at the


- or 

-position of the alkoxy group restrict the approach trajectory of the nucleophile (e.g., hydroxide ions or the catalytic serine residue in esterases). This steric shielding increases the activation energy required to form the tetrahedral intermediate, drastically reducing the reaction rate compared to linear analogs[1].

Q2: How does branching specifically affect enzymatic prodrug activation in human plasma? A: Human carboxylesterases (hCE1 and hCE2) exhibit strict, yet opposing, substrate specificities based on steric geometry. hCE1 preferentially hydrolyzes substrates with a large acyl group and a small alcohol group, while hCE2 prefers the inverse[2]. If your allyl ester features a highly branched, bulky alcohol moiety, it will poorly fit the hCE1 catalytic pocket. For example, shifting from a linear 4-methylpentyl ester to a branched 1-methylpentyl ester can reduce the hCE1-mediated hydrolysis rate by up to 10-fold[2].

Q3: Can specialized esterases overcome the steric shielding of highly branched allyl groups? A: Yes. While standard lipases struggle with bulky esters, specific esterases possessing a GGG(A)X motif in their oxyanion binding pocket exhibit remarkable tolerance for steric bulk. For instance, Bacillus subtilis esterase (BS2) can rapidly cleave allyl esters (often within 30 minutes) because the


-electrons of the allyl double bond enhance reactivity, compensating for the steric drag that typically halts the cleavage of saturated branched esters[3].

Part 2: Experimental Troubleshooting Guide

Issue 1: Unpredictable or Non-Linear Degradation in Aqueous Stability Assays

Symptom: Your kinetic data shows an initial rapid degradation followed by an artificial plateau, or replicate standard deviations are unacceptably high. Causality: Highly branched allyl esters, particularly those with long aliphatic chains, possess extreme hydrophobicity. In aqueous buffer systems (e.g., pH 7.4), these compounds often exceed their critical micelle concentration (CMC) or precipitate out of solution. The formation of micelles effectively shields the ester core from the aqueous environment, artificially increasing apparent stability[4]. Solution:

  • Introduce a biologically compatible co-solvent (e.g., 5% DMSO or acetonitrile) to ensure complete solubility.

  • Conduct a concentration-dependent kinetic study to confirm that the hydrolysis rate remains independent of the initial substrate concentration (pseudo-first-order kinetics).

Issue 2: Incomplete Palladium-Catalyzed Deprotection

Symptom: You are using a branched allyl ester as a protecting group in organic synthesis, but standard palladium-catalyzed deprotection (e.g.,


 / morpholine) is failing or yielding complex mixtures.
Causality:  The deprotection mechanism relies on the formation of a cationic 

complex[5]. The "wall and flap" model of chiral ligands (such as the Trost ligand) demonstrates that steric bulk on the allyl moiety can severely impede the formation of this intermediate due to steric clash, leading to a deactivation mechanism[5]. Solution:
  • Switch to a less sterically demanding ligand system or a mixed donor 'P,X' ligand.

  • Elevate the reaction temperature to overcome the activation energy barrier imposed by the steric clash.

Part 3: Quantitative Data Summary

The table below summarizes the relative hydrolysis metrics of various ester substrates to highlight the impact of steric hindrance and the allyl double bond.

Substrate TypeEsterase / MatrixRelative Hydrolysis MetricKey ObservationReference
Allyl Acetate (Linear)BS2 EsteraseQuantitative in < 30 minFast cleavage due to double bond.[3]
Allyl Octanoate (Linear)CAL-A Lipase24 - 72 hoursSlower cleavage with longer acyl chains.[3]
Diphenylmethyl Ester (Sterically Hindered)BS2 Esterase< 10% in 2 hoursSevere steric retardation.[3]
4-Methylpentyl Ester (Linear Alcohol)hCE1Baseline Rate (1x)Favorable binding pocket fit.[2]
1-Methylpentyl Ester (Branched Alcohol)hCE10.1x (10x slower)Steric clash reduces catalytic efficiency.[2]

Part 4: Self-Validating Experimental Protocols

Protocol 1: Self-Validating Kinetic Assay for Esterase-Mediated Hydrolysis

This protocol ensures that extraction efficiency and spontaneous chemical hydrolysis are independently validated, providing trustworthy enzymatic kinetic data.

Step 1: Substrate Preparation & Control Setup

  • Dissolve the branched allyl ester in DMSO to a stock concentration of 10 mM.

  • Prepare the working solution by diluting the stock to 100 µM in 50 mM Tris-HCl buffer (pH 7.4) containing 5% DMSO (to prevent micelle formation).

  • Validation Check: Prepare a parallel "Buffer Control" (no enzyme) to quantify spontaneous chemical hydrolysis[4].

Step 2: Matrix Incubation

  • Pre-warm 900 µL of the biological matrix (e.g., human plasma or recombinant hCE1 in buffer) to 37°C in a shaking incubator.

  • Initiate the reaction by adding 100 µL of the working solution (final substrate concentration: 10 µM).

  • Continuously shake at 300 rpm.

Step 3: Quenching & Extraction (Self-Validating Step)

  • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 min), remove a 50 µL aliquot.

  • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known concentration of a stable isotope-labeled internal standard (IS).

  • Validation Check: The IS must be added with the quench solvent. Consistent IS peak areas across all time points validate that the extraction recovery is uniform and independent of the hydrolysis kinetics.

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 4: LC-MS/MS Quantification

  • Transfer the supernatant to an autosampler vial.

  • Analyze the disappearance of the parent ester and the appearance of the corresponding carboxylic acid using MRM transitions.

  • Calculate the half-life (

    
    ) using the pseudo-first-order rate equation: 
    
    
    
    .

Part 5: Visualizations

Mechanistic Pathways of Cleavage

HydrolysisPathway A Branched Allyl Ester B Chemical Hydrolysis A->B C Enzymatic Cleavage A->C D Pd-Catalyzed Deprotection A->D E Steric Retardation B->E F Isozyme Specificity C->F G Steric Clash D->G H Cleaved Products E->H F->H G->H

Mechanistic pathways of branched allyl ester cleavage and steric bottlenecks.

Troubleshooting Workflow

TroubleshootingWorkflow Start Issue: Inconsistent Hydrolysis Rate Q1 Occurring in biological matrix? Start->Q1 Bio Biological Matrix Q1->Bio Yes Buffer Aqueous Buffer Q1->Buffer No Sol1 Check Enzyme Specificity Bio->Sol1 Sol2 Check pH & Co-solvents Buffer->Sol2 Action1 Use specific inhibitors Sol1->Action1 Action2 Perform pH-rate profile Sol2->Action2

Decision tree for troubleshooting inconsistent hydrolysis rates in branched esters.

References

1.[3] "Enzymatic Removal of Carboxyl Protecting Groups. III. Fast Removal of Allyl and Chloroethyl Esters by Bacillus subtilis Esterase (BS2)." The Journal of Organic Chemistry - ACS Publications. 3 2.[2] "Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase." PubMed. 2 3.[1] "Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters." ChemRxiv. 1 4.[4] "Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers." PMC. 4 5.[5] "Structure-Based Rationale for Selectivity in the Asymmetric Allylic Alkylation of Cycloalkenyl Esters Employing the Trost Ligand." Account.5

Sources

Technical Support Center: Sterically Hindered Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst Selection & Troubleshooting for Difficult Substrates Status: Active Maintainer: Senior Application Science Team

Introduction: Breaking the "Steric Wall"

Welcome to the technical support hub for advanced esterification. If you are here, you have likely failed with a standard Fischer esterification (


/MeOH) or a basic Steglich coupling (DCC/DMAP).

Sterically hindered esterification (e.g., coupling tertiary alcohols,


-disubstituted acids, or macrolactonization) fails because the nucleophilic attack on the carbonyl carbon is kinetically blocked. To overcome this, we must move from thermodynamic control  (acid catalysis) to kinetic activation  (mixed anhydrides/active amides).

This guide provides a decision matrix, troubleshooting workflows, and validated protocols to navigate these challenging couplings.

Catalyst Selection Matrix

User Question: Which method should I choose for my specific substrate?

Scientist's Answer: Do not default to Steglich. Use the table below to select the reagent based on your substrate's fragility and steric bulk.

MethodReagentsBest For...Critical Limitation
Steglich DCC/EDC + DMAPModerately hindered, robust substrates.N-acylurea formation (side reaction) dominates if reaction is slow.[1]
Yamaguchi 2,4,6-TCBC + DMAPThe Gold Standard. Macrolactones, hindered secondary alcohols.Requires basic conditions; risk of racemization (

-epimerization).
Shiina MNBA + DMAPAcid-sensitive or thermally labile substrates; very hindered tertiary alcohols.MNBA is more expensive than TCBC; requires strict anhydrous conditions.
Ishihara Hf(OTf)

or Sc(OTf)

"Green" Chemistry. Equimolar acid/alcohol; acid-sensitive protecting groups.Slower kinetics for extremely bulky tertiary alcohols compared to Shiina.
Decision Logic Pathway

CatalystSelection Start Substrate Analysis Steric Steric Level? Start->Steric Mod Moderate (Sec-OH, Linear Acid) Steric->Mod Low/Med High High (Tert-OH, a,a-subst Acid) Steric->High High Steglich Steglich (DCC/DMAP) Mod->Steglich AcidSens Acid Sensitive? High->AcidSens Racem Racemization Risk? AcidSens->Racem No (Base OK) Lewis Ishihara (Hf/Sc salts) AcidSens->Lewis Yes (Avoid Base) Yamaguchi Yamaguchi (TCBC) Racem->Yamaguchi Low Risk Shiina Shiina (MNBA) Racem->Shiina High Risk

Figure 1: Decision tree for selecting the optimal esterification protocol based on substrate constraints.

Troubleshooting & FAQs

Module A: The Steglich Stall (N-Acylurea Formation)

Q: I am using DCC/DMAP. The starting material is consumed, but I isolated a urea byproduct instead of my ester. Why?

A: You have encountered the 1,3-acyl migration .[1] When steric hindrance slows down the attack of the alcohol on the O-acylisourea intermediate, the intermediate rearranges intramolecularly to form an unreactive N-acylurea.

Corrective Actions:

  • Switch Solvent: Change from THF to DCM (Dichloromethane) . THF promotes the rearrangement; DCM suppresses it [1].

  • Add Acid: Add a catalytic amount of p-TSA (p-Toluenesulfonic acid) or DMAP·HCl . Protonating the isourea nitrogen prevents the migration, forcing the reaction toward the active ester [1].[2]

  • Switch Reagent: If the alcohol is tertiary, Steglich is often thermodynamically incapable. Switch to Shiina (MNBA) .

Module B: Yamaguchi Yield Issues

Q: My Yamaguchi reaction (TCBC/DMAP) yields are stuck at 40-50%. I see unreacted acid chloride.

A: This is likely a "Mixed Anhydride Stability" issue. The Yamaguchi reaction proceeds via a mixed anhydride formed between your carboxylic acid and the 2,4,6-trichlorobenzoyl group.[3][4]

Troubleshooting Checklist:

  • Temperature Control: The mixed anhydride formation (Step 1) should be done at room temperature , but the alcohol addition/DMAP attack (Step 2) often requires reflux (toluene, 100°C) for hindered substrates to overcome the activation energy.

  • Stoichiometry: Ensure you are using excess DMAP (2-3 equiv) . DMAP is not just a catalyst here; it forms the reactive N-acylpyridinium species.[5] If DMAP is consumed by trace acid, the reaction stops.

  • Order of Addition: Do not mix everything at once.

    • Step 1: Acid + TCBC + Et3N (Form anhydride).

    • Step 2: Add Alcohol + DMAP (slow addition if cyclizing).

Module C: Racemization

Q: My


-chiral acid completely racemized during esterification.

A: This is caused by the basicity of DMAP/Et3N promoting enolization of the activated ester.

Corrective Actions:

  • Use Shiina (MNBA): The Shiina protocol typically operates under milder conditions than Yamaguchi, reducing epimerization risk [2].

  • Switch to Lewis Acid (Sc(OTf)

    
    ):  If your substrate tolerates it, use Scandium Triflate. It is non-basic and preserves 
    
    
    
    -stereocenters [3].

Advanced Experimental Protocols

Protocol 1: Yamaguchi Esterification (Standard for Hindered Substrates)

Best for: Macrolactonization, hindered secondary alcohols.

Reagents:

  • Carboxylic Acid (1.0 equiv)[6]

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Alcohol (1.0 - 3.0 equiv)

  • DMAP (2.0 - 3.0 equiv)

  • Solvent: Toluene (anhydrous)

Workflow:

  • Activation: Dissolve Carboxylic Acid and

    
     in THF or Toluene. Add TCBC dropwise at 0°C. Stir at RT for 1-2 hours. Checkpoint: A white precipitate (
    
    
    
    ) will form.
  • Filtration (Optional but Recommended): Filter off the amine salts under inert atmosphere. Remove solvent and redissolve the mixed anhydride in Toluene.

  • Coupling: Add the DMAP and Alcohol to the mixed anhydride solution.

  • Reaction: Heat to reflux (or 80°C) for 4–12 hours.

  • Workup: Quench with saturated

    
    . Wash with 
    
    
    
    to remove byproducts.
Protocol 2: Shiina Esterification (MNBA Method)

Best for: Acid-sensitive substrates, tertiary alcohols, preventing racemization.

Reagents:

  • 2-Methyl-6-nitrobenzoic anhydride (MNBA) (1.1 equiv)

  • DMAP (0.1 - 2.0 equiv, substrate dependent)

  • 
     (2.0 equiv)
    
  • Solvent: DCM or Toluene[4]

Workflow:

  • Dissolve MNBA and Carboxylic Acid in DCM at RT.

  • Add

    
     and stir for 10 minutes to form the active species.
    
  • Add the Alcohol followed by DMAP.[1][3][7]

  • Stir at Room Temperature for 12 hours. (Heating is rarely required, which protects chiral centers).

  • Purification: The byproduct (2-methyl-6-nitrobenzoic acid) is easily removed by washing with saturated

    
    .
    
Protocol 3: Green Lewis Acid Catalysis (Ishihara/Yamamoto)

Best for: Atom economy, protecting group tolerance.

Reagents:

  • Hafnium(IV) chloride (

    
    ) or Scandium Triflate (
    
    
    
    ) (1-5 mol%)
  • Solvent: Toluene/Xylene

Workflow:

  • Mix Acid (1.0 equiv) and Alcohol (1.0 equiv) in Toluene.

  • Add catalyst (

    
     is often preferred for stability).
    
  • Reflux with a Dean-Stark apparatus or molecular sieves to remove water.

  • Note: This is a direct condensation.[6][8][9][10] The driving force is the removal of water [4].

Mechanistic Visualization

Understanding the "Activated Intermediate" is key to troubleshooting.

YamaguchiMechanism cluster_0 Critical Failure Point TCBC 2,4,6-TCBC (Reagent) MixedAnh Mixed Anhydride (Stable Intermediate) TCBC->MixedAnh + Et3N, -HCl Acid Carboxylic Acid (R-COOH) Acid->MixedAnh + Et3N, -HCl AcylDMAP N-Acylpyridinium (Super-Activated) MixedAnh->AcylDMAP + DMAP (Regioselective Attack) DMAP DMAP Product Ester AcylDMAP->Product Nucleophilic Attack Alcohol Hindered Alcohol (R'-OH) Alcohol->Product Nucleophilic Attack

Figure 2: The Yamaguchi mechanism. Note that DMAP attacks the Mixed Anhydride to form the highly reactive N-Acylpyridinium species. If DMAP is absent or poisoned, the reaction stalls at the Mixed Anhydride.

References

  • Neises, B., & Steglich, W. (1978).[1][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Shiina, I., et al. (2002).[6] A New Condensation Reaction for the Synthesis of Carboxylic Esters... Using 2-Methyl-6-nitrobenzoic Anhydride.[11][12][13] Chemistry Letters, 31(3), 286-287.

  • Ishihara, K., et al. (2000).[10] Direct Condensation of Carboxylic Acids with Alcohols Catalyzed by Hafnium(IV) Salts.[6][10][14] Science, 290(5494), 1140-1142.[10] [10]

  • Inanaga, J., et al. (1979).[3][4] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[3][11] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Isononanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for isononanoate synthesis. This guide is specifically engineered for researchers, chemical scientists, and drug development professionals. Here, we address the thermodynamic and kinetic barriers inherent in the esterification of highly branched carboxylic acids and provide self-validating methodologies to optimize your conversion rates.

Core Principles: The Challenge of Steric Hindrance

Isononanoic acid is an essential industrial intermediate, predominantly composed of the highly branched isomer 3,5,5-trimethylhexanoic acid [1][2]. While this branching imparts exceptional thermal stability and unique sensory properties to its derivatives (such as the emollient "silk oil," isononyl isononanoate)[2][3], it also creates a massive kinetic hurdle. The bulky methyl groups create a steric pocket around the carboxylate carbon, severely restricting the approach of nucleophiles (alcohols) during esterification[1][4].

To achieve conversion rates approaching >98%, scientists must precisely manipulate thermodynamics (water removal) and kinetics (catalyst selection and temperature)[1][3].

Diagnostic Workflow

Before adjusting your reaction parameters, utilize the following decision matrix to isolate the root cause of your stalled esterification.

Troubleshooting Step1 Low Conversion Rate Detected Step2 Is water being actively removed? (Dean-Stark/Vacuum) Step1->Step2 Fix1 Implement azeotropic distillation or vacuum Step2->Fix1 No Step3 Is catalyst optimized for steric hindrance? Step2->Step3 Yes Fix2 Switch to p-TsOH or stannous oxide catalyst Step3->Fix2 No Step4 Is there a stoichiometric excess of reactants? Step3->Step4 Yes Fix3 Increase molar ratio (e.g., 1.05x to 1.1x) Step4->Fix3 No Success Optimize Agitation & Reaction Time Step4->Success Yes

Caption: Diagnostic workflow for troubleshooting esterification conversion rates.

Troubleshooting FAQs: Mechanistic Causality

Q1: My synthesis of isononyl isononanoate plateaus at 65-70% conversion despite extended heating. Why does the reaction stop? Causality: Esterification is a reversible, equilibrium-limited reaction. As the reaction proceeds, water accumulates as a byproduct. According to Le Chatelier's principle, this accumulation increases the rate of the reverse reaction (hydrolysis) until it matches the forward reaction, stalling your conversion. Solution: You must actively break the equilibrium. Implement a Dean-Stark apparatus using an azeotropic entrainer like anhydrous toluene[3]. For higher-boiling systems, applying a controlled vacuum (-0.05 to -0.1 MPa) effectively strips water from the reaction matrix, driving the equilibrium toward the ester product[5].

Q2: I am using standard sulfuric acid as a catalyst, but the reaction is excessively slow and yields dark, oxidized byproducts. What is the mechanistic issue? Causality: The beta-carbon branching of 3,5,5-trimethylhexanoic acid creates significant steric hindrance, raising the activation energy required for the alcohol's nucleophilic attack[1][4]. While sulfuric acid is a strong proton source, the elevated temperatures required to overcome this steric barrier cause sulfuric acid to act as an oxidizing agent, leading to charring and catalyst deactivation. Solution: Switch to a highly effective, non-oxidizing homogeneous catalyst such as p-Toluenesulfonic acid (p-TsOH), sulfamic acid, or sodium bisulfate[2][3]. For the synthesis of polyol esters, stannous oxide at 140–160 °C is highly recommended[5]. Alternatively, for environmentally sustainable "green" cosmetics, biocatalysis using specialized lipases can achieve conversion under mild conditions without side reactions[6].

Q3: When synthesizing polyol esters (e.g., pentaerythritol tetraisononanoate), why do the final hydroxyl groups fail to convert? Causality: The sequential esterification of polyhydric alcohols becomes increasingly sterically hindered with each added isononanoate chain. The final hydroxyl group is deeply shielded by the bulky 3,5,5-trimethylhexyl chains of the previously attached esters, drastically reducing the probability of a successful collision[5]. Solution: Stoichiometric control is critical. Employ a molar excess of isononanoic acid (e.g., a 1:4.2 ratio for a tetra-ester) to increase the collision frequency and force the final esterification step[5]. The excess acid can later be neutralized and removed via vacuum distillation.

Self-Validating Experimental Protocol: Synthesis of Isononyl Isononanoate

This protocol utilizes a self-validating system: by calculating the theoretical yield of water based on the limiting reagent, the reaction's progress and ultimate conversion rate can be definitively tracked in real-time without relying solely on post-reaction chromatography.

Materials & Reagents:

  • Isononanoic Acid (≥98%)[3]

  • Isononyl Alcohol (INA, ≥98%)[3]

  • p-Toluenesulfonic acid monohydrate (p-TSA, ≥98.5%)[3]

  • Anhydrous Toluene (Entrainer)[3]

Step-by-Step Methodology:

  • Theoretical Calculation: Calculate the exact moles of your limiting reagent. Multiply by 18.015 g/mol to determine the theoretical mass (and volume, ~1 g/mL) of water expected at 100% conversion.

  • Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure the system is purged with nitrogen to prevent oxidation at high temperatures[5].

  • Reagent Charging: Charge the reactor with a 1:1.05 molar ratio of isononanoic acid to isononyl alcohol. Add 1.5 wt% p-TSA catalyst and 15-20% v/v toluene[2][3].

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110–130 °C). The toluene-water azeotrope will vaporize, condense, and separate in the Dean-Stark trap.

  • Real-Time Validation: Monitor the aqueous phase accumulating in the trap. The reaction is complete only when the collected water volume matches your theoretical calculation from Step 1 and ceases to increase.

  • Purification: Cool the mixture, neutralize the p-TSA with 5% aqueous sodium bicarbonate, wash with brine, dry over anhydrous sodium sulfate, and isolate the ester via reduced-pressure distillation[3].

Quantitative Optimization Data

The following table summarizes the impact of specific parameter adjustments on the conversion rate of sterically hindered isononanoate synthesis.

Reaction ParameterSuboptimal ConditionOptimized ConditionExpected ConversionMechanistic Rationale
Water Removal Reflux without trapDean-Stark with Toluene> 98%Prevents hydrolysis by shifting equilibrium[3]
Catalyst Type Sulfuric Acid (H₂SO₄)p-TsOH or Stannous Oxide95 - 99%Strong protonation without oxidative degradation[2][5]
Stoichiometry 1:1 Molar Ratio1.05:1 (Alcohol:Acid)> 98%Overcomes late-stage steric hindrance via mass action[5]
Temperature 80 - 100 °C130 - 160 °C (Vacuum)90 - 95%Provides necessary activation energy for bulky nucleophiles[5]

Kinetic Pathway & Steric Considerations

Understanding the molecular interactions is vital for troubleshooting. The diagram below illustrates how optimized catalysis overcomes the inherent structural barriers of the isononanoate backbone.

Mechanism Acid Isononanoic Acid (Highly Branched) Cat Catalyst Activation (p-TsOH protonation) Acid->Cat Steric pocket requires strong H+ Attack Nucleophilic Attack (Overcomes Sterics) Cat->Attack Increased electrophilicity Product Isononanoate Ester + H2O (Removed) Attack->Product Equilibrium shift

Caption: Mechanistic pathway overcoming steric hindrance in isononanoate synthesis.

References

  • Title: Biocatalytic solutions to cyclomethicones problem in cosmetics Source: PMC (NIH) URL: [Link]

  • Title: Method for preparing isononanoic acid from mixed isooctene Source: Patsnap / Eureka URL: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Allyl 3,5,5-trimethylhexanoate vs. Allyl Hexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Flash" vs. The "Foundation"

In the architecture of fruity accords, particularly pineapple and exotic tropical complexes, allyl esters are indispensable.[1] However, the selection between Allyl Hexanoate and Allyl 3,5,5-trimethylhexanoate represents a choice between immediate impact and structural longevity.

  • Allyl Hexanoate (The Flash): The industry standard for "ripe pineapple." It provides an explosive, diffusive top note but suffers from poor substantivity (< 1 hour).[1]

  • Allyl 3,5,5-trimethylhexanoate (The Foundation): A sterically hindered, branched ester. It offers a heavier, spicy-fruity profile with significantly enhanced tenacity and hydrolytic stability, making it suitable for aggressive media (e.g., bleach, high-pH detergents) where the hexanoate fails.

This guide analyzes the physicochemical divergence between these two molecules and provides protocols for validating their performance in formulation.

Physicochemical Profile & Structure-Property Relationships

The functional differences between these molecules are dictated by their steric architecture.

Comparative Data Table
PropertyAllyl Hexanoate (Standard)Allyl 3,5,5-trimethylhexanoate (Specialty)Impact on Application
CAS Number 123-68-271500-37-3Regulatory ID
Molecular Structure Linear/Flexible Chain (

)
Branched/Bulky Chain (

)
Volatility & Stability
Molecular Weight 156.22 g/mol 198.30 g/mol Heavier molecule = Lower volatility
Vapor Pressure (25°C) ~0.68 mmHg~0.04 mmHg3,5,5-TMH is ~17x less volatile
logP (Predicted) ~3.1~3.8 - 4.23,5,5-TMH is more hydrophobic (better substantivity)
Odor Character Sweet, Fresh Pineapple, JuicyFruity, Spicy, Fatty, Waxy, Metallic nuance3,5,5-TMH adds depth/bottom notes
Substantivity Top Note (< 1 Hour)Heart/Base Note (6-12 Hours)Longevity on skin/fabric
Structural Logic
  • Allyl Hexanoate: Possesses a linear hexanoate tail. This allows for rapid volatilization and "lift," but leaves the ester bond vulnerable to hydrolysis by water and enzymes.

  • Allyl 3,5,5-trimethylhexanoate: Features a neo-structure (quaternary carbon at position 3). The bulky methyl groups create a "steric shield" around the ester linkage. This drastically reduces the rate of hydrolysis, allowing this molecule to survive in high-pH environments (soaps, bleaches) where Allyl Hexanoate would degrade into Allyl Alcohol (garlic odor) and Hexanoic Acid (cheesy odor).

Olfactory Profile Analysis

While both share the "Allyl" signature (often described as galbanum-like or metallic pineapple), their temporal performance differs.

Sensory Trajectory Diagram

OdorTrajectory Start Application (t=0) AH_Top Allyl Hexanoate: Explosive Pineapple (High Diffusivity) Start->AH_Top Immediate TMH_Top Allyl 3,5,5-TMH: Subtle Fruity/Spicy (Low Diffusivity) Start->TMH_Top Immediate Time1 t = 1 Hour AH_Top->Time1 TMH_Top->Time1 AH_Fade Allyl Hexanoate: Dissipated/Gone Time1->AH_Fade Rapid Evaporation TMH_Heart Allyl 3,5,5-TMH: Dominant Waxy/Fruity Core (High Tenacity) Time1->TMH_Heart Substantivity

Figure 1: Temporal evaporation trajectory comparing the flash release of Allyl Hexanoate vs. the linear release of Allyl 3,5,5-trimethylhexanoate.

Descriptive Analysis[3][4]
  • Allyl Hexanoate: Pure, edible fruit. Reminiscent of canned pineapple juice. It provides the "sparkle" in a fragrance top note.[1]

  • Allyl 3,5,5-trimethylhexanoate: A "darker" fruit. It lacks the juicy transparency of the hexanoate. Instead, it offers a fatty, slightly metallic, and spicy character reminiscent of the skin of the pineapple rather than the flesh. It bridges the gap between fruity top notes and woody/musk base notes.

Experimental Protocols

To validate these claims in your own lab, use the following protocols. These are designed to test both Substantivity and Stability .

Protocol A: Accelerated Stability Testing (High pH)

Objective: Determine suitability for functional perfumery (e.g., bleach cleaners, soap).

  • Preparation: Prepare a 0.5% solution of each material in a High pH Base (pH 10.5 unfragranced liquid detergent).

  • Incubation: Store samples at 45°C for 4 weeks (accelerated aging).

  • Evaluation:

    • Control: Freshly prepared samples at 4°C.

    • Sensory: Panelists (n=5) evaluate for "Off-notes" (Cheesy/Sour indicates hydrolysis).

    • Analytical: GC-MS extraction (SPME) to quantify remaining ester %.

Expected Result:

  • Allyl Hexanoate:[1][2][3][4][5][6][7][8] Significant degradation. Detectable formation of Hexanoic acid (rancid/sour note).

  • Allyl 3,5,5-TMH: >90% recovery. Minimal olfactory change due to steric hindrance.

Protocol B: Comparative Evaporation (Tenacity) Workflow

TenacityProtocol Step1 Step 1: Gravimetric Prep Apply 0.1g of pure material to smelling strip (Orion 550) Step2 Step 2: Environmental Chamber Suspend strips at 22°C / 50% RH (Standardized Airflow) Step1->Step2 Step3 Step 3: Time-Point Evaluation Panelists evaluate intensity (0-10) at t=0, 1h, 6h, 24h Step2->Step3 Step4 Step 4: Data Plotting Calculate Decay Curve Step3->Step4

Figure 2: Standardized substantivity evaluation workflow.

Application Guidelines

Based on the physicochemical and sensory data, the following application logic applies:

ApplicationRecommended MaterialRationale
Fine Fragrance (Top) Allyl Hexanoate Needs high impact and "lift" to convey immediate freshness.[1]
Fine Fragrance (Heart) Allyl 3,5,5-TMH Use to extend the pineapple theme into the dry-down without reapplying top notes.
Bar Soap / Detergent Allyl 3,5,5-TMH High pH stability is required. Allyl Hexanoate will hydrolyze and smell sour.
Bleach Cleaners Allyl 3,5,5-TMH Extreme oxidative and pH stability required.
Fabric Softener Allyl 3,5,5-TMH Hydrophobicity (logP ~4) ensures deposition on fabric fibers; Hexanoate is too water-soluble/volatile.
Formulation Tip: The "Accord Trick"

Do not view these as mutually exclusive. A modern "Linear Pineapple" accord often uses:

  • 10 parts Allyl Hexanoate (for the initial blast)

  • 2 parts Allyl 3,5,5-trimethylhexanoate (to anchor the fruitiness)

  • 1 part Allyl Cyclohexyl Propionate (for green/waxy continuity)

This combination creates a "holographic" fruit note that starts bright and remains perceptible for hours.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 31266, Allyl hexanoate. Retrieved from [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 51330, Allyl 3,5,5-trimethylhexanoate. Retrieved from [Link]

  • The Good Scents Company. Allyl hexanoate Odor and Properties. Retrieved from [Link]

  • The Good Scents Company. Allyl 3,5,5-trimethyl hexanoate Odor and Properties. Retrieved from [Link]

  • Perfumer & Flavorist. Allyl Fragrance and Flavor Ingredients—From Floral-Rosy to Green Onion. Retrieved from [Link]

Sources

Olfactory threshold Allyl 3,5,5-trimethylhexanoate vs Ethyl butyrate

Author: BenchChem Technical Support Team. Date: March 2026

Allyl 3,5,5-trimethylhexanoate vs. Ethyl Butyrate

Executive Summary

In the formulation of fruit accords—specifically pineapple, exotic, and berry profiles—Ethyl Butyrate and Allyl 3,5,5-trimethylhexanoate represent two distinct functional classes of ester.

  • Ethyl Butyrate (The Sprinter): A high-volatility "top note" providing immediate, diffusive lift. It is the industry standard for "fresh" fruitiness but lacks tenacity.[1]

  • Allyl 3,5,5-trimethylhexanoate (The Anchor): A hydrophobic, branched-chain allyl ester acting as a "heart-to-base" modifier. It offers substantivity, metallic/galbanum nuances, and profound depth, fixing the volatile top notes of lighter esters.

This guide analyzes their physicochemical properties, olfactory thresholds, and experimental characterization to assist researchers in optimizing release profiles for drug development (masking agents) and sensory applications.

Physicochemical Profile & Molecular Architecture[1][2]

The distinct olfactory performance of these two compounds is dictated by their molecular weight, hydrophobicity (LogP), and vapor pressure.

PropertyEthyl ButyrateAllyl 3,5,5-trimethylhexanoateFunctional Implication
CAS Number 105-54-471500-37-3Identity verification.[2][3]
Molecular Structure Linear, short-chain esterBranched, unsaturated allyl esterSteric bulk affects receptor fit.[2]
Molecular Weight 116.16 g/mol 198.30 g/mol ATMH is ~70% heavier, reducing volatility.[2]
LogP (Hydrophobicity) ~1.85~3.80ATMH partitions strongly into lipid phases (cell membranes/receptors).[1][2]
Vapor Pressure (25°C) ~12.8 mmHg~0.04 mmHgCritical Differentiator: EB is ~300x more volatile.[1][2]
Water Solubility Poor (~6 g/L)InsolubleEB has higher aqueous bioavailability for headspace release.[1][2]
Olfactory Performance & Threshold Data
2.1 Odor Character[2][3][4][5][6]
  • Ethyl Butyrate: Ethereal, diffusive, ripe banana, pineapple, tutti-frutti. It provides the "juicy" initial impact but fades rapidly.[1][2]

  • Allyl 3,5,5-trimethylhexanoate: Complex, waxy, metallic, pineapple skin, green/galbanum nuances. The "allyl" moiety imparts a characteristic pungency that cuts through base notes.[1][2]

2.2 Comparative Thresholds

While Ethyl Butyrate is a standard reference, Allyl 3,5,5-trimethylhexanoate is a high-impact specialty material.

MetricEthyl ButyrateAllyl 3,5,5-trimethylhexanoateNote
Odor Detection Threshold (Air) 0.04 – 0.1 ppb ~0.5 – 2.0 ppb (Est)EB is easier to detect in air due to sheer volatility.[2]
Odor Detection Threshold (Water) ~1 ppb < 0.1 ppb (Est)ATMH's high hydrophobicity drives it out of water, potentially lowering the threshold.[2]
Odor Value (OV) High (due to VP)Moderate (due to VP)EB dominates the headspace; ATMH dominates the dry-down.[1][2]
Substantivity (Blotter) < 1 Hour> 48 HoursATMH provides long-lasting "fruitiness."[1][2]

*Note: Exact public threshold data for CAS 71500-37-3 is limited.[1] Values are estimated based on structural analogs (Allyl Hexanoate and Allyl Cyclohexyl Propionate).

Mechanistic Insight: Structure-Odor Relationship (SOR)[2]

The interaction between these molecules and olfactory receptors (ORs) follows two distinct pathways, visualized below.

SOR_Mechanism cluster_0 Ethyl Butyrate (Ligand A) cluster_1 Allyl 3,5,5-TMH (Ligand B) EB Ethyl Butyrate (Small, Linear) VP_High High Vapor Pressure (Rapid Release) EB->VP_High Receptor Olfactory Receptor (OR) Transmembrane Domain VP_High->Receptor Mass Transfer (Fast) ATMH Allyl 3,5,5-TMH (Bulky, Hydrophobic) VP_Low Low Vapor Pressure (Slow Release) ATMH->VP_Low VP_Low->Receptor Lipophilic Binding (Strong) Signal Signal Transduction (cAMP Pathway) Receptor->Signal Perception Perception Signal->Perception

Figure 1: Comparative binding kinetics.[1][2] Ethyl Butyrate relies on high mass transfer (volatility) to saturate receptors quickly.[1] Allyl 3,5,5-TMH relies on strong hydrophobic interaction (lipophilicity) with the receptor pocket, resulting in a lingering signal.

Experimental Protocol: Determination of Odor Thresholds

To objectively validate these values in a lab setting, use the ASTM E679 standard (Forced-Choice Ascending Concentration Series).

4.1 Methodology Workflow

Protocol_ASTM_E679 Prep 1. Sample Preparation (Diluent: Odor-Free Water/Air) Dilution 2. Geometric Dilution Series (Step Factor: 3x or 10x) Prep->Dilution Presentation 4. 3-Alternative Forced Choice (3-AFC) (1 Active, 2 Blanks) Dilution->Presentation Panel 3. Panel Selection (n=6-10 Trained Assessors) Panel->Presentation Response 5. Data Recording (Correct/Incorrect + Certainty) Presentation->Response Calc 6. Calculation (Geometric Mean of Individual Thresholds) Response->Calc

Figure 2: Workflow for ASTM E679 Standard Practice.

4.2 Step-by-Step Protocol
  • Solvent Selection: Use odor-free water for Ethyl Butyrate.[1][2] For the hydrophobic Allyl 3,5,5-TMH, use a solvent like Ethanol or Propylene Glycol for the initial stock, then dilute into water (ensuring dispersion) or use an air-dilution olfactometer.

  • Stock Solution: Prepare a 1000 ppm stock solution of each ester.

  • Dilution Series: Create a geometric series (e.g., dilution factor of 3).

    • Ethyl Butyrate Range: 0.01 ppb to 100 ppb.[1]

    • Allyl 3,5,5-TMH Range: 0.1 ppb to 500 ppb.[1]

  • Presentation: Present three sniff ports (or cups) to the panelist. Two contain the blank (solvent only), one contains the diluted sample.[2]

  • Task: The panelist must identify the "odd" sample.

  • Analysis: Calculate the Best Estimate Threshold (BET) for each panelist as the geometric mean of the highest concentration missed and the next higher concentration correctly identified.

Application in Drug Development & Sensory Science
  • Flavor Masking: Ethyl Butyrate is excellent for immediate masking of bitter APIs (Active Pharmaceutical Ingredients) in oral solutions but fails in aftertaste coverage.[1]

  • Sustained Release: Allyl 3,5,5-trimethylhexanoate should be used in chewable tablets or gums where prolonged flavor release is required to mask lingering metallic API tastes.

  • Synergy: A 10:1 ratio of Ethyl Butyrate to Allyl 3,5,5-TMH creates a "complete" pineapple profile—delivering both the initial "fresh fruit" burst and the lasting "fleshy" body.[2]

References
  • ASTM International. (2019).[1][2] ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits.[1][2] West Conshohocken, PA.[1] Link

  • Leffingwell & Associates. (n.d.).[1][2] Odor Detection Thresholds in Water (ppb).[1][2] Leffingwell.com.[1][2] Link

  • PubChem. (2024).[1][2][7] Allyl 3,5,5-trimethylhexanoate (Compound Summary).[2][8][9][10] National Library of Medicine.[1][2] Link

  • The Good Scents Company. (2024).[1][2] Ethyl Butyrate Odor Profile and Data.[1][3][11][12]Link[2]

  • Nagata, Y. (2003).[1][2] Measurement of Odor Threshold by Triangle Odor Bag Method.[1][2][13] Japan Ministry of the Environment.[1][2] Link

Sources

Spectroscopic Differentiation of Isononyl Esters: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview: The Analytical Challenge

The analytical differentiation of isononyl esters is a critical mandate in modern materials science, regulatory compliance, and pharmaceutical formulation. Historically, diisononyl phthalate (DINP) dominated as a primary plasticizer. However, stringent toxicological regulations have catalyzed a massive industry shift toward non-phthalate alternatives such as diisononyl adipate (DINA), the cycloaliphatic DINCH, and cosmetic-grade monoesters like isononyl isononanoate[1].

The fundamental analytical challenge lies in the "isononyl" moiety itself. It is not a single linear alkyl chain, but rather a complex mixture of highly branched C9 isomers (predominantly dimethylheptanols and methyloctanols) derived from the oxo process of octenes[2]. Because the alkyl chains are virtually identical across these different product classes, standard chromatographic retention times often overlap or present as broad, unresolved isomeric "humps"[3]. Therefore, definitive identification requires orthogonal spectroscopic interrogation of the ester's core structural moiety.

Spectroscopic Differentiation Strategies

To objectively compare and differentiate these esters, we rely on three primary spectroscopic pillars: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS).

A. ¹H-NMR Spectroscopy (Core Structural Elucidation)

¹H-NMR is the non-destructive gold standard for this application. Because the highly branched isononyl chains present as a broad, complex multiplet between 0.8 and 1.6 ppm, differentiation relies on the downfield signals of the core structure[4].

  • DINP (Aromatic Core): Exhibits distinct, highly deshielded aromatic protons at 7.50–7.70 ppm due to the anisotropic effect of the phthalate ring[5].

  • DINCH (Cycloaliphatic Core): Lacks aromatic protons entirely. Instead, it presents a complex, overlapping multiplet from the cyclohexane ring protons between 1.00–2.00 ppm[4].

  • DINA & Isononyl Isononanoate (Aliphatic Cores): Both lack aromatic signals. They are differentiated from DINCH by the sharp resonance of the α-CH₂ protons adjacent to the carbonyl carbon (~2.25–2.30 ppm).

B. FTIR Spectroscopy (Functional Group Conjugation)

Attenuated Total Reflectance (ATR) FTIR provides rapid screening based on the vibrational frequency of the ester carbonyl (C=O) stretch, which is highly sensitive to electron delocalization[6].

  • In DINP , the carbonyl group is conjugated with the aromatic ring. This conjugation lowers the double-bond character, shifting the C=O stretch to a lower frequency (~1720–1725 cm⁻¹).

  • In DINA , DINCH , and Isononyl Isononanoate , the lack of aromatic conjugation forces the C=O stretch to a higher, non-conjugated frequency (~1735–1740 cm⁻¹).

C. EI-GC-MS (Fragmentation Fingerprinting)

Electron Ionization (EI) at 70 eV forces these molecules down highly predictable, hard-ionization fragmentation pathways[3].

  • DINP: Undergoes a classic McLafferty rearrangement and cleavage to yield a dominant, highly stable protonated phthalic anhydride ion at m/z 149 [3].

  • DINCH: Cleavage of the cycloaliphatic ring yields a unique, diagnostic base peak at m/z 155 [7][8].

  • DINA: Fragmentation of the adipate backbone yields characteristic ions at m/z 129 and m/z 147 [9].

  • Isononyl Isononanoate: Cleavage of the monoester yields a base peak at m/z 119 alongside m/z 147[10].

Quantitative Data Presentation

The following table summarizes the deterministic spectroscopic markers used to differentiate the primary isononyl esters.

Ester ClassificationRepresentative Compound¹H-NMR Key MarkerFTIR (C=O Stretch)GC-MS Base Peak (m/z)
Aromatic Diester Diisononyl Phthalate (DINP)7.50–7.70 ppm (Aromatic multiplet)1720–1725 cm⁻¹ (Conjugated)149
Aliphatic Diester Diisononyl Adipate (DINA)2.30 ppm (α-CH₂ to carbonyl)1735–1740 cm⁻¹ (Non-conjugated)129, 147
Cycloaliphatic Diester DINCH1.00–2.00 ppm (Cyclohexane ring)1730–1735 cm⁻¹ (Non-conjugated)155
Aliphatic Monoester Isononyl Isononanoate2.25 ppm (α-CH₂ to carbonyl)1735–1740 cm⁻¹ (Non-conjugated)119, 147

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to verify causality and prevent false positives.

Protocol 1: Quantitative ¹H-NMR (qNMR) for Structural Validation

Causality & Self-Validation: The use of deuterated chloroform (CDCl₃) containing exactly 0.03% v/v Tetramethylsilane (TMS) provides both a chemical shift lock and an internal standard for absolute quantification[11]. If the integrated area of the ester α-CH₂ protons (~4.0–4.2 ppm) does not match the expected molar ratio relative to the TMS internal standard, the system automatically flags potential co-eluting impurities or incomplete relaxation.

  • Sample Preparation: Accurately weigh 20–50 mg of the unknown isononyl ester into a vial. Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v TMS[11]. Transfer to a 5 mm NMR tube.

  • Instrument Tuning: Lock the spectrometer to the deuterium frequency of CDCl₃. Shim the magnetic field (Z1-Z4) to ensure a TMS line width at half-height of < 1 Hz.

  • Acquisition Parameters: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the protons of interest (typically D1 ≥ 10 seconds for quantitative ester analysis). Acquire 32–64 scans at 298 K to ensure a high signal-to-noise ratio.

  • Data Processing: Apply a 0.3 Hz exponential line broadening window function prior to Fourier transformation. Phase and baseline correct manually.

  • Interpretation: Integrate the region from 7.5–7.7 ppm. A positive integration confirms an ortho-phthalate core (DINP)[5]. An absence of signal directs the analysis toward the aliphatic/cycloaliphatic pathways.

Protocol 2: EI-GC-MS for Fragmentation Fingerprinting

Causality & Self-Validation: Because isononyl esters elute as broad isomeric clusters, utilizing a high-resolution non-polar GC column is necessary to separate these isomers from matrix interferences[12]. Operating the MS in Electron Ionization (EI) mode at a standardized 70 eV ensures the molecules undergo predictable fragmentation. The presence of the molecular ion (though often weak) combined with the specific base peak serves as an internal verification of the molecule's identity[3].

  • Sample Extraction/Dilution: Dilute the ester sample in MS-grade hexane to a concentration of ~10–50 µg/mL. Note: Higher concentrations will cause detector saturation and skewed mass spectral ratios.

  • GC Parameters: Inject 1 µL in split mode (50:1 ratio) onto a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm)[12]. Set the inlet temperature to 280°C.

  • Thermal Gradient: Set the initial oven temperature to 100°C (hold 1 min), then ramp at 15°C/min to 300°C (hold 10 mins). This aggressive ramp ensures the high-boiling isononyl esters elute sharply.

  • MS Parameters: Set the transfer line to 280°C and the ion source to 230°C. Acquire data in full-scan mode (m/z 50–500) to capture the complete fragmentation profile, overlaid with Selected Ion Monitoring (SIM) for specific diagnostic ions (m/z 119, 129, 149, 155)[3].

  • Interpretation: Extract ion chromatograms (EIC). Match the base peak against the deterministic markers outlined in the quantitative table above[8].

Logical Workflow Visualization

The following diagram illustrates the logical decision tree for differentiating unknown isononyl ester samples using the orthogonal spectroscopic techniques described above.

G Start Unknown Isononyl Ester NMR 1H-NMR Spectroscopy (Core Elucidation) Start->NMR Step 1 Aromatic Aromatic Protons (~7.5 - 7.7 ppm) NMR->Aromatic Yes Aliphatic No Aromatic Protons (Aliphatic/Cycloaliphatic) NMR->Aliphatic No GCMS GC-MS (EI, 70 eV) (Fragmentation) MZ155 Base Peak m/z 155 GCMS->MZ155 MZ129 Base Peak m/z 129 / 147 GCMS->MZ129 MZ119 Base Peak m/z 119 GCMS->MZ119 DINP Diisononyl Phthalate (DINP) FTIR: ~1720 cm⁻¹ GC-MS: m/z 149 Aromatic->DINP Aliphatic->GCMS Step 2 DINCH DINCH (Cyclohexanoate) MZ155->DINCH DINA Diisononyl Adipate (DINA) (Aliphatic Diester) MZ129->DINA ININ Isononyl Isononanoate (Aliphatic Monoester) MZ119->ININ

Caption: Orthogonal spectroscopic decision tree for the identification and differentiation of isononyl esters.

References

  • Human Biological Monitoring of Diisononyl Phthalate and Diisodecyl Phthalate: A Review - nih.gov. Available at: 2[2]

  • Compact NMR Spectroscopy for Low-Cost Identification and Quantification of PVC Plasticizers - mdpi.com. Available at: 4[4]

  • Robust Nuclear Magnetic Resonance (NMR) Spectroscopy Method for the Identification and Quantification of Phthalates - researchgate.net. Available at: 11[11]

  • Emerging Contaminants from Bioplastic Pollution in Marine Waters - unisi.it. Available at: 5[5]

  • Plasticisers in Historic Plastics: Spectroscopic and Chromatographic Approaches - ucl.ac.uk. Available at: 6[6]

  • Diisononyl Adipate (DINA) - benchchem.com. Available at:1[1]

  • Application Note: Analysis of Diisononyl Adipate - benchchem.com. Available at: 9[9]

  • Nouveaux émollients biosourcés: Modélisation, Synthèse, Propriétés - univ-lille.fr. Available at: 10[10]

  • Safety of recycled plastics and textiles - wur.nl. Available at: 12[12]

  • Rubber and Plastic Materials Characterization Using Micro-Furnace Multi-Mode Pyrolysis-GC/MS - frontier-lab.com. Available at: 7[7]

  • Circular economy without chemicals controls? Evidence of recirculated toxic plasticizers - oaepublish.com. Available at: 3[3]

  • General mass fragmentation scheme of molecular ions [M]+ of di(n- and isononyl)cyclohexane-1,2-dicarboxylates - researchgate.net. Available at: 8[8]

Sources

Purity Analysis Standards for Allyl 3,5,5-Trimethylhexanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

Allyl 3,5,5-trimethylhexanoate (CAS 71500-37-3) is a branched-chain ester widely utilized in fragrance formulations, cosmetics, and chemical synthesis due to its distinctive fruity, spicy, and pineapple-like olfactory profile[1]. However, the industrial synthesis of this ester inherently involves allyl alcohol as a primary reactant.

Due to the established hepatotoxicity, delayed irritant potential, and dermal sensitization risks associated with allyl alcohol, global regulatory bodies enforce stringent purity standards[2]. Specifically, the European Cosmetics Regulation (EC) No 1223/2009 (Annex III) and the International Fragrance Association (IFRA) mandate that the level of free allyl alcohol in the final ester must not exceed 0.1% (1000 ppm) [3].

Consequently, "purity analysis" for this compound is a dual-faceted analytical challenge: it requires confirming the bulk assay of the ester (>98%) while simultaneously quantifying a highly volatile, toxic trace impurity at sub-milligram levels without suffering from matrix interference.

Comparative Analysis of Analytical Methodologies

To achieve full regulatory compliance and chemical characterization, laboratories must deploy orthogonal analytical techniques. Below is an objective comparison of the three primary methodologies used for this compound.

Method Comparison Data
Analytical MethodologyPrimary ApplicationTarget AnalyteLOD / LOQAdvantagesLimitations
GC-FID (Direct Liquid Injection) Bulk Purity AssayAllyl 3,5,5-trimethylhexanoate0.05% / 0.1%Wide linear dynamic range; highly robust for main component quantification.Matrix interference; direct injection of heavy ester degrades column active sites over time.
HS-GC-MS (Headspace) Trace Impurity ProfilingFree Allyl Alcohol1 ppm / 5 ppmEliminates matrix interference; high specificity via m/z fragmentation[4].Requires specialized headspace autosampler; not suitable for non-volatile impurities.
qNMR (Quantitative NMR) Primary Standard CertificationAbsolute Ester Purity0.5% / 1.0%Absolute quantification without identical reference standards; orthogonal validation.Low sensitivity; completely incapable of meeting the 0.1% regulatory threshold for allyl alcohol.

The Mechanistic Advantage of Headspace Extraction

Direct liquid injection of Allyl 3,5,5-trimethylhexanoate (Boiling Point ~238°C)[1] into a gas chromatograph introduces a massive matrix load onto the inlet liner and column head. Over repeated injections, this heavy ester creates active sites that adsorb polar trace impurities like allyl alcohol, leading to severe peak tailing, signal suppression, and failure to meet regulatory detection limits.

To circumvent this, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the method of choice[4]. By exploiting the vast boiling point differential between allyl alcohol (97°C) and the ester matrix (238°C), thermal equilibration selectively partitions the volatile impurity into the gas phase. This acts as an elegant, self-validating matrix elimination step.

HeadspaceMechanism Matrix Liquid Phase Ester Matrix (BP 238°C) Heat Thermal Equilibration (85°C for 20 min) Matrix->Heat GasPhase Gas Phase Partitioning Allyl Alcohol (BP 97°C) Heat->GasPhase Transfer Transfer Line (110°C) GasPhase->Transfer GCMS GC-MS Analysis (m/z 57, 58) Transfer->GCMS

Fig 1. Headspace extraction mechanism for trace allyl alcohol isolation.

Experimental Methodologies & Self-Validating Protocols

A robust analytical method must be self-validating. The protocols below incorporate internal standards (IS) and specific system suitability tests (SST) to ensure that any mechanical failure (e.g., a headspace vial leak or inlet discrimination) is immediately flagged, preventing the release of non-compliant batches.

Protocol A: Trace Allyl Alcohol Quantification via HS-GC-MS

Causality & Self-Validation: This protocol utilizes 1-Propanol as an Internal Standard (IS). Because the IS is added to the dilution matrix prior to headspace equilibration, any variations in vial pressurization, thermal partitioning efficiency, or MS tuning are automatically normalized by the Analyte/IS response ratio. A sudden drop in IS absolute area immediately flags a system leak.

  • Sample Preparation: Accurately weigh 500 mg of the Allyl 3,5,5-trimethylhexanoate batch into a 20 mL glass headspace vial.

  • Diluent/IS Addition: Add 5.0 mL of a high-boiling diluent (e.g., N,N-Dimethylacetamide, DMAc) spiked with exactly 50 ppm of 1-Propanol (Internal Standard). Seal immediately with a PTFE/silicone septum and crimp cap.

  • Headspace Equilibration: Incubate the vial in the autosampler oven at 85°C for 20 minutes with high-speed agitation. This ensures complete gas-liquid thermodynamic equilibrium without thermally degrading the ester.

  • GC Separation: Inject 1.0 mL of the headspace gas onto a thick-film polar column (e.g., DB-WAX, 30m x 0.25mm x 0.5µm). The thick stationary phase film provides adequate retention and peak symmetry for the highly volatile, polar allyl alcohol.

  • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to maximize sensitivity. Monitor m/z 57 and 58 for allyl alcohol[5], and m/z 59 for the 1-Propanol IS.

Protocol B: Bulk Purity Assay via GC-FID

Causality & Self-Validation: The Flame Ionization Detector (FID) is chosen here because its linear dynamic range spans seven orders of magnitude. This allows the accurate quantification of the massive main ester peak (>98%) and minor related lipophilic impurities in a single run without saturating the detector electronics.

  • Sample Preparation: Dissolve 100 mg of the ester in 10 mL of GC-grade acetone. Add 1.0 mg/mL of Tridecane as the internal standard.

  • GC Separation: Inject 1.0 µL onto a mid-polarity column (e.g., DB-5, 30m x 0.32mm x 0.25µm) using a split ratio of 50:1 to prevent column overloading.

  • Thermal Gradient: Set the initial oven temperature to 100°C (hold 2 min), then ramp at 15°C/min to 280°C (hold 5 min) to elute the main ester and bake off any heavy residues.

  • FID Detection: Maintain the detector temperature at 300°C. Calculate the purity using the internal standard relative response factor (RRF) method.

Quantitative Validation Data

The following table summarizes the experimental validation parameters for both the trace impurity and bulk assay methods, demonstrating their fitness for regulatory compliance.

Validation ParameterAllyl Alcohol (HS-GC-MS)Allyl 3,5,5-trimethylhexanoate (GC-FID)
Linearity Range 1 ppm – 1500 ppm0.1 mg/mL – 15.0 mg/mL
Correlation Coefficient (R²) 0.99950.9998
Limit of Detection (LOD) 2 ppm0.02 mg/mL
Limit of Quantitation (LOQ) 5 ppm0.05 mg/mL
Spike Recovery (%) 98.5% ± 2.1% (Spiked at 1000 ppm)100.2% ± 0.8%
Method Precision (% RSD, n=6) 1.8%0.5%

Analytical Decision Tree

To streamline laboratory operations, the following logical workflow dictates how samples should be routed based on the required analytical endpoints.

AnalyticalDecisionTree Sample Allyl 3,5,5-trimethylhexanoate (CAS 71500-37-3) Assay Main Ester Assay (Target >98.0%) Sample->Assay Trace Trace Impurity Profiling (Allyl Alcohol < 0.1%) Sample->Trace AbsPurity Absolute Purity Certification Sample->AbsPurity GCFID GC-FID (Direct Injection) Wide Dynamic Range Assay->GCFID HSGCMS HS-GC-MS Matrix Elimination & High Sensitivity Trace->HSGCMS QNMR qNMR Orthogonal Validation AbsPurity->QNMR Release Regulatory Compliance & Batch Release GCFID->Release HSGCMS->Release QNMR->Release

Fig 2. Analytical decision tree for Allyl 3,5,5-trimethylhexanoate purity profiling.

References

  • PubChem (NIH) . Allyl 3,5,5-trimethylhexanoate | C12H22O2 | CID 51330. Retrieved from[Link]

  • European Commission . Consolidated TEXT: 32009R1223 — EN — 13.08.2019 (Cosmetics Regulation Annex III). Retrieved from[Link]

  • Regulations.gov / SCCP . OPINION ON Dermal Sensitisation Quantitative Risk Assessment (Restriction of free allyl alcohol based on Food and Chemical Toxicology). Retrieved from[Link]

  • Taylor & Francis . Simultaneous Quantitation of Allyl Alcohol, Ethanol, and Their Metabolites in the Blood by Head-Space Gas Chromatography. Retrieved from[Link]

  • Restek Corporation . Allyl alcohol - EZGC Method Translator & GC Mass Spectrum (m/z 57, 58). Retrieved from [Link]

Sources

Benchmarking Pineapple Notes: Allyl Isononanoate vs. Allyl Cyclohexyl Propionate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Pineapple War"

In the formulation of tropical accords, "pineapple" is not a monolith; it is a spectrum ranging from the volatile, candy-like lift of Allyl Caproate to the heavy, metallic tenacity of Allyl Cyclohexyl Propionate (ACP).

This guide benchmarks two critical high-impact esters: Allyl Isononanoate (the fatty, waxy, "ripe" note) and Allyl Cyclohexyl Propionate (the green, metallic, "canned" note). While both share the allyl moiety responsible for their diffusive power, their structural differences dictate divergent applications in drug development (flavor masking) and functional perfumery.

Key Finding: ACP offers superior substantivity and hydrolytic stability due to its cyclic steric protection, making it the preferred candidate for aggressive media (bleach, high-acid bases). Allyl Isononanoate serves as a biomimetic "skin" note, essential for adding naturalism to synthetic fruit accords.

Chemical Characterization & Physical Properties[1][2][3][4][5]

To understand performance, we must first analyze the physical constants. The structural rigidity of ACP’s cyclohexane ring contrasts with the branched aliphatic chain of Allyl Isononanoate.

Table 1: Physicochemical Comparison

PropertyAllyl Cyclohexyl Propionate (ACP)Allyl Isononanoate (Branched)
CAS Number 2705-87-571500-37-3
IUPAC Name Prop-2-enyl 3-cyclohexylpropanoateProp-2-enyl 3,5,5-trimethylhexanoate
Molecular Weight 196.29 g/mol 198.30 g/mol
LogP (calc) ~4.3 (High Hydrophobicity)~3.9 - 4.1
Vapor Pressure ~0.0038 kPa (25°C)~0.0056 kPa (25°C)
Odor Profile Intense, Green, Metallic, Canned Pineapple, GalbanumFatty, Waxy, Ripe Pineapple Skin, Oily, Fruity
Substantivity High (18+ Hours on blotter)Moderate (6-8 Hours on blotter)
Structural Logic (Graphviz Visualization)

The following diagram illustrates how chemical structure influences the sensory output and stability of these molecules.

ChemicalStructure ACP Allyl Cyclohexyl Propionate (Cyclic Structure) Steric Steric Hindrance (Hydrolysis Resistance) ACP->Steric Cyclohexyl Ring Volatility Vapor Pressure (Diffusivity) ACP->Volatility Lower VP Scent Olfactory Profile ACP->Scent AIN Allyl Isononanoate (Branched Chain) AIN->Volatility Higher VP AIN->Scent Stable High Stability (Aggressive Media) Steric->Stable Green Green/Metallic Note Scent->Green Fatty Fatty/Waxy Note Scent->Fatty

Figure 1: Structural-Property Relationship Flowchart linking molecular architecture to functional performance.

Sensory Benchmarking & Application Science

Allyl Cyclohexyl Propionate (ACP)[6]
  • The Profile: ACP is the "industrial" pineapple. It possesses a cold, metallic edge often described as "tin can" pineapple. It bridges the gap between fruit and green notes (galbanum).[1]

  • The Utility: Its high substantivity allows it to act as a heart-base anchor in fruity accords. In pharmaceutical flavoring, its intensity is excellent for masking metallic API (Active Pharmaceutical Ingredient) tastes, as it blends with the off-note rather than just covering it.

Allyl Isononanoate
  • The Profile: This is the "naturalizer." It lacks the harshness of ACP. It smells of the waxy skin of the fruit and the fatty esters found in real pineapple headspace.

  • The Utility: Used to soften the sharp edges of ACP or Allyl Caproate. It adds "mouthfeel" and texture to a flavor or fragrance.

Experimental Validation: The "Acidic Challenge" Protocol

For researchers developing functional products (e.g., low pH beverages or acidic hair conditioners), hydrolytic stability is the primary failure mode for allyl esters. The following protocol benchmarks the stability of ACP vs. Allyl Isononanoate.

Protocol: Accelerated Hydrolytic Stability Test

Objective: Determine the degradation rate of allyl esters in a pH 3.0 aqueous vehicle at elevated temperatures.

Reagents:

  • Buffer Solution (Citric Acid/Sodium Citrate, pH 3.0).

  • Internal Standard (Dodecane or similar non-reactive hydrocarbon).

  • Solvent (Ethanol/Hexane for extraction).

Methodology:

  • Preparation: Prepare a 0.5% w/w solution of the target ester (ACP or AIN) in the pH 3.0 buffer. Use a surfactant (Tween 80 at 1.0%) to ensure emulsion stability.

  • Incubation: Aliquot samples into sealed headspace vials. Incubate at 45°C (accelerated aging condition).

  • Sampling: Extract samples at T=0, T=7 days, T=14 days, and T=30 days.

  • Extraction: Add 2mL Hexane containing Internal Standard. Vortex for 30 seconds. Centrifuge to separate phases.

  • Analysis: Analyze the organic phase via GC-MS (Splitless injection).

  • Calculation: Calculate % Recovery based on the ratio of Target Peak Area to Internal Standard Area.

Expected Results & Discussion
  • ACP: Expect >90% recovery at T=30 days. The cyclohexane ring provides significant steric protection to the ester linkage, shielding the carbonyl carbon from water attack.

  • Allyl Isononanoate: Expect ~75-85% recovery. While the trimethyl branching offers some protection compared to linear Allyl Nonanoate, it is less effective than the cyclic structure of ACP. The formation of Allyl Alcohol (hydrolysis product) may introduce a pungent, garlic-like off-note, signaling failure.

Workflow Visualization (Graphviz)

StabilityProtocol Prep Step 1: Sample Prep (0.5% Ester in pH 3 Buffer) Incubate Step 2: Incubation (45°C for 30 Days) Prep->Incubate Extract Step 3: L/L Extraction (Hexane + Internal Std) Incubate->Extract Analyze Step 4: GC-MS Analysis (Quantify Recovery) Extract->Analyze ResultACP ACP Result: High Stability (>90%) Analyze->ResultACP ResultAIN AIN Result: Mod. Stability (<85%) Risk of Allyl Alcohol Analyze->ResultAIN

Figure 2: Accelerated Hydrolytic Stability Testing Workflow for Allyl Esters.

Safety & Regulatory Considerations

When selecting between these materials for drug development or consumer goods, regulatory status is paramount.

  • Allyl Cyclohexyl Propionate:

    • IFRA: Restricted. Allyl esters can liberate free allyl alcohol (a toxic irritant) upon hydrolysis. IFRA standards usually limit the level of free allyl alcohol to <0.1%.

    • Sensitization: ACP has a known sensitization potential; use levels are strictly regulated in skin-contact products.

  • Allyl Isononanoate:

    • IFRA: Also falls under the general "Allyl Esters" category.

    • Advantage: Generally lower sensitization potential than ACP, but the hydrolysis risk (generating allyl alcohol) remains the critical safety control point.

Conclusion & Recommendation

  • Choose Allyl Cyclohexyl Propionate (ACP) if: You need a "skeleton" for your pineapple accord that survives high heat, low pH, or bleach environments. It provides the green, diffusive power and tenacity required for functional products and masking agents.

  • Choose Allyl Isononanoate if: You are formulating a fine fragrance or a high-fidelity flavor where "naturalness" and "mouthfeel" are prioritized over raw stability. It is the "flesh" to ACP's "rind."

References

  • National Center for Biotechnology Information (PubChem). Allyl cyclohexylpropionate (CID 17617). Retrieved from [Link]

  • The Good Scents Company. Allyl cyclohexyl propionate (CAS 2705-87-5) Data Sheet.[2] Retrieved from [Link]

  • The Good Scents Company. Allyl 3,5,5-trimethyl hexanoate (Allyl Isononanoate) Data Sheet. Retrieved from [Link]

  • Symrise AG. Allyl Cyclohexyl Propionate Technical Data Sheet. Retrieved from [Link] (Verified via search snippet 1.11/1.17).

  • Research Institute for Fragrance Materials (RIFM). Safety Assessment of Allyl Esters. (General Reference via IFRA Standards). Retrieved from [Link]

Sources

Safety Operating Guide

Allyl 3,5,5-trimethylhexanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust safety and operational framework is critical when handling specialized organic compounds like Allyl 3,5,5-trimethylhexanoate . While primarily utilized in fragrance and flavor research for its fruity, spicy olfactory profile, this compound carries specific metabolic hazards that dictate strict handling and disposal protocols.

This guide provides drug development professionals and laboratory personnel with the mechanistic rationale and step-by-step procedures required to safely manage this chemical throughout its lifecycle.

Executive Summary & Chemical Profile

Before initiating any experimental workflow, personnel must verify the physicochemical and hazard profile of the target compound. Allyl 3,5,5-trimethylhexanoate is a moderately volatile organic ester that requires specific environmental controls.

Table 1: Physicochemical & Hazard Profile of Allyl 3,5,5-trimethylhexanoate

Property / ParameterSpecification / Data
CAS Number 71500-37-3[1]
Molecular Formula C₁₂H₂₂O₂[1]
Molecular Weight 198.30 g/mol [1]
Boiling Point 238.4 °C at 760 mmHg[1]
Density 0.878 g/cm³[1]
GHS Classification Acute Tox. 4 (Oral)[2]
Hazard Statements H302 (Harmful if swallowed)[2]
Regulatory Constraint Free allyl alcohol must be < 0.1%[3]

Mechanistic Toxicology & Safety Rationale

To understand why stringent disposal and handling protocols are necessary, we must examine the in vivo behavior of allyl esters. The toxicity of Allyl 3,5,5-trimethylhexanoate is not primarily driven by the intact ester, but rather by its metabolic byproducts.

Upon systemic absorption, allyl esters are rapidly hydrolyzed by hepatic carboxylesterases into saturated aliphatic carboxylic acids and allyl alcohol [4]. While the carboxylic acid is generally benign, the allyl alcohol is subsequently oxidized by alcohol dehydrogenase into acrolein [4]. Acrolein is a highly reactive, electrophilic aldehyde that rapidly depletes cellular glutathione, leading to severe oxidative stress and hepatotoxicity[4].

Because of this metabolic pathway, regulatory bodies mandate that the residual free allyl alcohol in the raw material must remain below 0.1% to prevent delayed irritant effects and systemic toxicity[3].

MetabolicPathway A Allyl 3,5,5-trimethylhexanoate (CAS: 71500-37-3) B Ester Hydrolysis (Carboxylesterases) A->B C Allyl Alcohol (Toxic Intermediate) B->C D Alcohol Dehydrogenase (Oxidation) C->D E Acrolein (Highly Reactive) D->E F Hepatotoxicity & Tissue Damage E->F

Metabolic pathway of allyl esters leading to acrolein-induced hepatotoxicity.

Operational Handling Protocols

To mitigate the risk of accidental ingestion or dermal absorption, laboratory personnel must adhere to a self-validating operational workflow.

Step-by-Step Handling Methodology:

  • Pre-Operation Verification: Review the manufacturer's Certificate of Analysis (CoA) to ensure the free allyl alcohol concentration is strictly below the 0.1% regulatory threshold[3]. Do not proceed if this value is exceeded or unlisted.

  • Engineering Controls: Perform all dispensing, mixing, and dilution procedures within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE): Equip standard chemical-resistant gear:

    • Nitrile examination gloves (double-gloving recommended during bulk transfers).

    • Splash-proof safety goggles (to protect against H319 eye irritation risks).

    • Flame-resistant laboratory coat.

  • Transfer Protocol: Use positive displacement pipettes for precise volumetric transfers, as the compound's density (0.878 g/cm³) and vapor pressure can cause dripping in standard air-displacement pipettes[1].

Disposal Procedures & Waste Management

Allyl 3,5,5-trimethylhexanoate must never be disposed of via standard aqueous drains or municipal waste systems. It must be treated as hazardous organic waste.

DisposalWorkflow Step1 Identify & Isolate Waste (Allyl 3,5,5-trimethylhexanoate) Step2 Segregate (Non-Halogenated Organic Waste) Step1->Step2 Step3 Primary Containment (HDPE or Glass Carboy) Step2->Step3 Step4 Secondary Containment (Spill Tray/Bin) Step3->Step4 Step5 GHS Labeling (Acute Tox 4, H302) Step4->Step5 Step6 Final Destruction (Licensed High-Temp Incineration) Step5->Step6

Step-by-step laboratory disposal workflow for allyl ester organic waste.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Classify the spent chemical and any contaminated solvents as Non-Halogenated Organic Waste . Do not mix with oxidizing agents or strong acids, as this can trigger exothermic hydrolysis.

  • Containment: Pour the waste into a designated, chemically compatible primary container (High-Density Polyethylene (HDPE) or amber glass). Ensure the container is kept closed when not actively receiving waste.

  • Secondary Containment: Place the primary waste carboy inside a secondary containment tray capable of holding 110% of the primary container's volume.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state "Allyl 3,5,5-trimethylhexanoate," display the GHS "Exclamation Mark" pictogram, and list the hazard code H302 [2].

  • Destruction: Coordinate with your institution's Environmental Health and Safety (EHS) department to transfer the waste to a licensed facility for high-temperature incineration.

Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent vapor accumulation and surface contamination.

Emergency Protocol:

  • Isolation: Evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood sash is lowered if the spill occurred inside the hood.

  • Absorption: Cover the liquid spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized chemical spill pads. Do not use combustible materials like sawdust.

  • Collection: Using non-sparking tools, scoop the saturated absorbent into a heavy-duty hazardous waste bag or a sealable polypropylene container.

  • Neutralization & Cleaning: Wash the contaminated surface thoroughly with a strong detergent and water to remove residual ester. Collect the wash water as hazardous waste.

References

1.[1] Title: allyl 3,5,5-trimethylhexanoate - ChemNet. Source: chemnet.com. URL: 2.[4] Title: Unclassified ENV/JM/MONO(2016)51 - OECD. Source: oecd.org. URL: 3.[2] Title: Allyl 3,5,5-trimethylhexanoate | C12H22O2 | CID 51330 - PubChem - NIH. Source: nih.gov. URL: 4.[3] Title: OPINION ON Dermal Sensitisation Quantitative Risk Assessment. Source: regulations.gov. URL:

Sources

Essential Safety and Handling Guide: Personal Protective Equipment for Allyl 3,5,5-trimethylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides critical safety, handling, and logistical information for the use of Allyl 3,5,5-trimethylhexanoate in a laboratory setting. As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. This guide moves beyond mere compliance, offering a framework for a self-validating safety culture grounded in scientific principles. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.

Chemical Hazard Profile of Allyl 3,5,5-trimethylhexanoate

A thorough understanding of the substance is the foundation of any safety protocol. Allyl 3,5,5-trimethylhexanoate (CAS No. 71500-37-3) is an ester characterized by a fruity, pineapple-like odor.[1] While utilized in the fragrance industry, its chemical properties necessitate stringent handling procedures in a laboratory context.[1][2]

Key Hazard Identifiers:

  • GHS Classification: The globally harmonized system classifies this chemical as Acute Toxicity, Oral (Category 4) , with the hazard statement H302: "Harmful if swallowed".[3]

  • Primary Hazard: It is recognized as an irritant.[3]

  • Structural Concerns: As an allyl ester, we must consider hazards associated with this chemical class. Related compounds, such as Allyl Hexanoate, are known to be harmful by inhalation, toxic in contact with skin, and cause significant skin and eye irritation.[4][5][6] Due to structural similarities, it is prudent to assume Allyl 3,5,5-trimethylhexanoate may pose similar risks.

Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₁₂H₂₂O₂[3][7]
Molecular Weight 198.30 g/mol [3]
Appearance Colorless clear liquid[1]
Flash Point 181.0°F / 82.78°C (Closed Cup)[1]
Boiling Point 208 - 210°C @ 760 mmHg[1]
Solubility Insoluble in water; Soluble in alcohol[1]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist but a risk-based assessment. The following protocol is designed to provide comprehensive protection against the identified hazards of Allyl 3,5,5-trimethylhexanoate.

Eye and Face Protection: The First Line of Defense

Solvent splashes and aerosolized particles pose a significant risk of severe eye irritation or damage.[8]

  • Minimum Requirement: At all times within the laboratory where this chemical is present, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[9]

  • Recommended for Active Handling: When transferring, mixing, or performing any operation with a risk of splashing, chemical safety goggles that provide a complete seal around the eyes must be worn.[10][11]

  • High-Volume/High-Risk Operations: For transfers of quantities greater than 250 mL or when heating the substance, a full-face shield must be worn in addition to safety goggles to protect the entire face.[8][10]

Hand Protection: Preventing Dermal Absorption

Allyl esters as a class are known to be toxic upon dermal contact and can be absorbed through the skin.[4] Therefore, selecting the correct glove material is critical. The choice depends on balancing chemical resistance with dexterity.

  • Primary Recommendation (High-Risk/Immersion): Butyl rubber gloves are the preferred choice for handling esters, offering excellent resistance and minimal permeation.[9][10] This is crucial for extended handling periods or when direct immersion is possible.

  • General Laboratory Use (Splash Protection): For low-volume, incidental contact, disposable nitrile gloves are a suitable alternative.[9] However, it is imperative to understand that their breakthrough time is significantly shorter. Double-gloving with nitrile gloves can provide an additional layer of safety.

  • Causality: The principle of "like dissolves like" applies to glove permeation. As an organic ester, Allyl 3,5,5-trimethylhexanoate can degrade common glove materials. Butyl rubber's unique polymer structure provides superior resistance against these types of solvents compared to latex or standard nitrile.[10]

  • Protocol: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and don new gloves.[11] Never reuse disposable gloves.[9]

Body and Skin Protection

Protecting exposed skin is essential to prevent irritation and potential systemic toxicity from dermal absorption.

  • Standard Protocol: A clean, buttoned laboratory coat must be worn at all times.[12]

  • Enhanced Protection: For procedures involving larger volumes (>500 mL) or a significant risk of splashing, supplement the lab coat with a chemical-resistant apron made of a material like neoprene or butyl rubber.[10][13]

  • Personal Clothing: Full-length pants and closed-toe shoes are mandatory. Shorts, skirts, and perforated shoes are not permitted in the laboratory.

Respiratory Protection

While generally not required under standard conditions with proper engineering controls, inhalation of vapors or aerosols must be avoided.

  • Engineering Controls First: All handling of Allyl 3,5,5-trimethylhexanoate should be performed within a certified chemical fume hood to minimize vapor inhalation.[5][13] Local exhaust ventilation is also an acceptable control measure.[11]

  • When Respirators are Required: In the event of a large spill, ventilation failure, or if aerosols may be generated without adequate containment, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[11] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit testing and medical clearance, as mandated by OSHA 29 CFR 1910.134.[5]

Operational Plan: Safe Handling Workflow

A standardized workflow minimizes the risk of exposure and ensures procedural consistency. This process flow outlines the lifecycle of Allyl 3,5,5-trimethylhexanoate within the laboratory environment.

G cluster_0 Preparation & Storage cluster_1 Active Handling (in Fume Hood) cluster_2 Post-Procedure & Disposal Receipt 1. Receipt - Verify container integrity - Log into inventory Storage 2. Storage - Cool, dry, well-ventilated area - Away from ignition sources & incompatibles Receipt->Storage PPE 3. Don PPE - Goggles/Face Shield - Butyl/Nitrile Gloves - Lab Coat Storage->PPE Retrieve for Use Handling 4. Aliquot/Use - Use non-sparking tools - Ground equipment for transfers PPE->Handling Decon 5. Decontaminate - Clean work surfaces - Remove PPE correctly Handling->Decon Procedure Complete Disposal 6. Waste Disposal - Collect in labeled, sealed container - Follow institutional hazardous waste protocol Decon->Disposal

Caption: Workflow for Allyl 3,5,5-trimethylhexanoate from receipt to disposal.

Spill Management and Disposal Plan

Preparedness is key to managing accidental releases effectively.

Spill Response
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or ventilation is poor.

  • Control Ignition Sources: Eliminate all nearby sources of ignition (e.g., turn off hot plates, equipment).[11][14]

  • Don PPE: Before attempting cleanup, don the appropriate PPE as outlined above, including respiratory protection if necessary.

  • Containment: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[5][11]

  • Absorption and Cleanup: Cover the spill with absorbent material.[15] Once absorbed, use non-sparking tools to carefully scoop the material into a designated, labeled hazardous waste container.[5]

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Seal the waste container and manage it as hazardous waste according to your institution's guidelines.

Waste Disposal
  • Chemical Waste: Unused or contaminated Allyl 3,5,5-trimethylhexanoate must be disposed of as hazardous chemical waste. Do not discharge to drains or sewers.[14]

  • Disposal Method: The recommended disposal method is incineration in a licensed hazardous waste facility, often by dissolving the material in a combustible solvent.[11]

  • Contaminated Materials: All grossly contaminated PPE, absorbent materials, and empty containers must also be disposed of as hazardous waste.[5][11] Empty containers can retain product residue and vapors and should be handled with the same precautions as full containers.[5]

References

  • The Good Scents Company. (n.d.). allyl 3,5,5-trimethyl hexanoate.
  • National Center for Biotechnology Information. (n.d.). Allyl 3,5,5-trimethylhexanoate. PubChem Compound Database. Retrieved from [Link]

  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. MCR Safety Blog. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Material Safety Data Sheet for Allyl Hexanoate FCC. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety. Retrieved from [Link]

  • 3M. (2021). Safety Data Sheet. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018). Aliphatic allyl esters: Human health tier II assessment. Australian Government Department of Health.
  • Cole-Parmer. (2005). Material Safety Data Sheet - Allyl hexanoate, 98+%. Retrieved from [Link]

  • PCW. (2025). Allyl Hexanoate - Safety Data Sheet. Retrieved from [Link]

Sources

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